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  • Product: 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine
  • CAS: 951884-77-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS No. 951884-77-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, a compound of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, a compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its potential therapeutic applications, particularly as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering both theoretical insights and practical methodologies for the evaluation of this and related molecular scaffolds.

Introduction and Chemical Identity

4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, bearing the CAS number 951884-77-8, is a synthetic organic compound characterized by a trifluoromethylphenyl group linked to a morpholine moiety via a sulfonamide bridge.[1][2] The unique combination of the electron-withdrawing trifluoromethyl group, the halogen atom (bromine), and the versatile morpholine scaffold suggests its potential as a bioactive molecule. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, while the morpholine ring can improve pharmacokinetic properties.[3]

Chemical Structure:

Figure 1: 2D Structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

PropertyValueSource
CAS Number 951884-77-8[1][2]
Molecular Formula C₁₁H₁₁BrF₃NO₃S[1][2]
Molecular Weight 374.17 g/mol [2]
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol.-
LogP (calculated) 3.2[4]
Topological Polar Surface Area (TPSA) 54.6 Ų[4]

Synthesis and Manufacturing

The synthesis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine can be efficiently achieved through a nucleophilic substitution reaction between the key precursor, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, and morpholine. This method is a common and reliable approach for the formation of sulfonamides.

Synthetic Scheme:

G reactant1 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride product 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine reactant1->product + Morpholine, Base (e.g., Triethylamine) Solvent (e.g., DCM) reactant2 Morpholine

Figure 2: Proposed synthetic route for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

Detailed Experimental Protocol:

Materials:

  • 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8)[5]

  • Morpholine

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add morpholine (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications and Mechanism of Action

While specific biological data for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is not extensively published, its structural motifs are prevalent in compounds with known therapeutic activities, particularly as kinase inhibitors. The phenylsulfonylmorpholine scaffold is a key feature in several inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3]

Hypothesized Mechanism of Action as a Kinase Inhibitor:

It is hypothesized that this compound could act as an ATP-competitive inhibitor of one or more protein kinases. The morpholine group may form hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors. The 3-bromo-5-(trifluoromethyl)phenyl moiety can occupy the hydrophobic pocket adjacent to the ATP binding site, with the trifluoromethyl group potentially enhancing binding affinity and selectivity.

G cluster_0 Kinase Inhibition Workflow A Compound Synthesis & Purification B In Vitro Kinase Assay (e.g., ADP-Glo) A->B Screening C Determine IC50 Value B->C Data Analysis D Cell-Based Assays (Proliferation, Apoptosis) C->D Functional Validation E In Vivo Efficacy Studies (Xenograft Models) D->E Preclinical Testing F Lead Optimization E->F Iterative Improvement

Figure 3: A representative workflow for the evaluation of a potential kinase inhibitor.

Proposed In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay):

This protocol provides a general framework for assessing the inhibitory activity of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine against a specific kinase.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (dissolved in DMSO)

  • Kinase assay buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • Add kinase, substrate, and the test compound to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthesis is straightforward, and its structural features are amenable to further optimization to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the comprehensive biological evaluation of this compound against a panel of kinases to identify its primary molecular targets. Subsequent structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogs for potential clinical development.

References

  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. (2021). National Institutes of Health. Retrieved from [Link]

  • 4-(3-Bromo-5-(trifluoromethyl)phenylsulfonyl)morpholine CAS#: 951884-77-8 • ChemWhat. (n.d.). ChemWhat. Retrieved from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2016). ResearchGate. Retrieved from [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (2001). Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). PubMed. Retrieved from [Link]

  • fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. (2024). MDPI. Retrieved from [Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. (2019). ACS Publications. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2020). RSC Publishing. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • Technique for preparing 3-bromo-5-trifluoromethylaniline. (2008). Google Patents.
  • (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2019). PubMed. Retrieved from [Link]

  • Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. (2019). National Institutes of Health. Retrieved from [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. Retrieved from [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2021). National Institutes of Health. Retrieved from [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (2022). National Institutes of Health. Retrieved from [Link]

  • N1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of 3, 4, 5-trifluoro bromobenzene. (2014). Google Patents.
  • 4-[(4-hydrazinylphenyl)sulfonyl]morpholine CAS Number. (n.d.). cas-search. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine: A Hypothetical Kinase Inhibitor Targeting the PI3K/Akt/mTOR Pathway

Abstract This technical guide provides a comprehensive overview of the hypothetical mechanism of action for the novel small molecule, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. Based on a structural analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the hypothetical mechanism of action for the novel small molecule, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. Based on a structural analysis of its constituent moieties—a brominated trifluoromethylphenyl group, a sulfonyl linker, and a morpholine ring—we postulate its primary biological activity as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document will delve into the rationale behind this hypothesis, propose a detailed molecular mechanism, and outline a suite of experimental protocols for its validation. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel therapeutic agents, particularly in the field of oncology.

Introduction: Rationale for the Investigation of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

The convergence of specific structural motifs in a single small molecule often provides critical insights into its potential biological activity. The structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine incorporates several key pharmacophores that are prevalent in modern targeted therapeutics.

  • Trifluoromethylphenyl Group: The trifluoromethyl group is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, binding affinity, and cell permeability[1][2][3]. Its presence on a phenyl ring is a hallmark of numerous kinase inhibitors, where it can engage in specific interactions within the ATP-binding pocket of the target enzyme[4].

  • Sulfonyl Linker: The sulfonamide and sulfonyl groups are integral to a wide array of bioactive compounds, including antibacterial agents and enzyme inhibitors[5][6]. In the context of kinase inhibitors, a sulfonyl group can act as a rigid linker, positioning the aromatic and heterocyclic moieties for optimal interaction with the target protein.

  • Morpholine Ring: The morpholine heterocycle is frequently employed in medicinal chemistry to improve the physicochemical properties of a compound, such as aqueous solubility and pharmacokinetic profile[7]. It can also form hydrogen bonds with amino acid residues in the target protein, contributing to binding affinity.

Given the prevalence of these structural elements in molecules targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer, we hypothesize that 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine functions as a kinase inhibitor within this pathway[8]. This guide will explore this proposed mechanism in detail.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

We propose that 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine acts as a selective inhibitor of one or more isoforms of the PI3K enzyme family. The PI3K pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a key driver in many human cancers.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the p110 catalytic subunit of PI3K. This competitive inhibition would prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade.

The following diagram illustrates the proposed site of action of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine within the PI3K/Akt/mTOR pathway.

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Stimulation Inhibitor 4-((3-bromo-5-(trifluoromethyl)phenyl) sulfonyl)morpholine Inhibitor->PI3K Inhibition

Caption: Proposed inhibition of the PI3K pathway by the compound.

Hypothetical Experimental Validation

To validate the proposed mechanism of action, a series of in vitro and cell-based assays would be required. The following sections detail the key experimental protocols.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine against a panel of PI3K isoforms and other related kinases.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), other selected kinases, ATP, PIP2 substrate, and the test compound.

  • Assay Principle: A luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the Kinase-Glo® reagent. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Hypothetical Data Summary:

Kinase TargetHypothetical IC50 (nM)
PI3Kα15
PI3Kβ150
PI3Kγ800
PI3Kδ50
mTOR>10,000
Akt>10,000
Cellular Phospho-Akt Western Blot

Objective: To assess the ability of the compound to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.

Methodology:

  • Cell Line: A cancer cell line with a known PI3K pathway activation (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation).

  • Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with increasing concentrations of the test compound for a specified duration (e.g., 2 hours). c. Lyse the cells and collect the protein lysates. d. Determine protein concentration using a BCA assay. e. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt. g. Use a secondary antibody conjugated to HRP and detect with an enhanced chemiluminescence (ECL) substrate. h. Image the blot using a chemiluminescence imager.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

The following diagram outlines the experimental workflow for the Western blot analysis.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-Akt, Total Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Caption: Workflow for assessing cellular PI3K pathway inhibition.

Potential Therapeutic Applications and Future Directions

The hypothetical profile of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine as a potent and selective PI3Kα inhibitor suggests its potential as a therapeutic agent for cancers driven by PIK3CA mutations. These include certain types of breast, colorectal, and endometrial cancers.

Future research should focus on:

  • Lead Optimization: Modifying the structure to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of human cancer.

  • Toxicology and Safety Pharmacology: Assessing the safety profile of the compound to determine its suitability for clinical development.

Conclusion

While the mechanism of action of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine remains to be experimentally determined, its structural features strongly suggest a role as a kinase inhibitor, potentially targeting the PI3K signaling pathway. The experimental framework outlined in this guide provides a clear path for validating this hypothesis and exploring the therapeutic potential of this novel compound. The convergence of a trifluoromethylphenyl moiety, a sulfonyl linker, and a morpholine ring presents a compelling starting point for the development of a new class of targeted cancer therapies.

References

  • U.S. National Library of Medicine. PubChem. [Link]

  • Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). [Link]

  • MDPI. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]

  • Silipo, C., & Vittoria, A. (1979). A Reanalysis of the Structure-Activity Relationships of Sulfonamide Derivatives. Il Farmaco; edizione scientifica.
  • ResearchGate. Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

  • MDPI. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]

Sources

Foundational

The Trifluoromethyl Group: A Strategic Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Rise of a Privileged Moiety In the intricate che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of a Privileged Moiety

In the intricate chess game of drug design, where the goal is to achieve a perfect checkmate against disease with optimal efficacy and minimal side effects, the strategic incorporation of specific chemical functionalities is paramount. Among these, the trifluoromethyl (CF3) group has emerged as a true cornerstone, a privileged moiety in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This guide provides a comprehensive, field-proven analysis of the multifaceted role of the trifluoromethyl group, moving beyond a mere listing of its effects to delve into the causality behind its strategic implementation in drug design.

The deliberate introduction of a CF3 group can dramatically alter the physicochemical properties of a drug candidate, which is fundamental to improving its overall "drug-like" characteristics.[1] This guide will explore these transformative effects through a lens of scientific integrity and practical application, offering detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of trifluoromethylation.

I. The Physicochemical Impact of Trifluoromethylation: A Deeper Dive

The strategic replacement of a hydrogen atom or a methyl group with a trifluoromethyl group is a decision rooted in a deep understanding of its impact on a molecule's fundamental properties. These alterations are not merely incremental; they can be transformative, turning a promising lead compound into a viable drug candidate.

Enhancing Metabolic Stability: Blocking the Paths of Degradation

A primary hurdle in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[1] The trifluoromethyl group serves as a formidable metabolic shield. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage.[1] By strategically placing a CF3 group at a metabolically vulnerable position, medicinal chemists can effectively block common metabolic pathways, such as hydroxylation.[2] This increased metabolic stability translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[3]

A compelling example of this is observed in the case of the selective COX-2 inhibitor, celecoxib, and its trifluoromethyl analog, TFM-C. While celecoxib itself is a successful drug, its metabolism can be a consideration. The introduction of a trifluoromethyl group in TFM-C significantly enhances its metabolic stability.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using human liver microsomes.

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (37°C) B Prepare Buffer Solution (e.g., 100 mM KPO4, pH 7.4) D Prepare Working Solution (e.g., 1 µM in buffer) B->D C Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) C->D Dilute E Pre-incubate Microsomes, Buffer, and Test Compound (5 min at 37°C) D->E F Initiate Reaction with NADPH (e.g., 1 mM final) E->F Add Cofactor G Incubate at 37°C with Agitation (Time points: 0, 5, 15, 30, 45 min) F->G H Terminate Reaction (e.g., add Acetonitrile) G->H At each time point I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine Percent Remaining vs. Time J->K L Calculate Half-Life (t1/2) and Intrinsic Clearance (Clint) K->L Plot ln(% remaining) vs. time itc_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Protein Solution (e.g., in buffer) C Degas both solutions A->C B Prepare Ligand Solution (in identical buffer) B->C D Load Protein into Sample Cell C->D E Load Ligand into Syringe C->E F Equilibrate at Constant Temperature D->F E->F G Inject Ligand into Sample Cell in Aliquots F->G H Measure Heat Change per Injection G->H I Plot Heat Change vs. Molar Ratio H->I J Fit Data to a Binding Model I->J K Determine Kd, ΔH, and Stoichiometry (n) J->K

Caption: Workflow for determining binding affinity using ITC.

III. Case Studies: The Trifluoromethyl Group in Action

The theoretical benefits of trifluoromethylation are borne out in numerous successful drug candidates. Here, we examine two prominent examples.

Fluoxetine: A Revolution in Antidepressant Therapy

Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), revolutionized the treatment of depression. Its para-trifluoromethylphenyl moiety is crucial to its pharmacological profile. [4]The CF3 group enhances its lipophilicity, facilitating its entry into the central nervous system. Furthermore, it contributes to the molecule's metabolic stability, leading to a long half-life of 1 to 4 days for the parent drug and 7 to 15 days for its active metabolite, norfluoxetine. [5]

Celecoxib and its Analogs: Targeting Inflammation

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat pain and inflammation. While effective, the development of analogs has been an active area of research. A trifluoromethyl analog of celecoxib, TFM-C, has been shown to possess interesting properties. Although it has a significantly lower inhibitory activity against COX-2 compared to celecoxib, it exhibits potent anti-inflammatory effects through COX-2-independent mechanisms. [6]This highlights the versatility of the trifluoromethyl group in modulating not just the primary pharmacology but also in potentially uncovering novel mechanisms of action.

IV. Experimental Protocols: A Practical Guide

To empower researchers to practically apply the principles discussed, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Human liver microsomes (pooled)

  • 100 mM Potassium phosphate buffer (pH 7.4)

  • Test compound

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw human liver microsomes at 37°C.

    • Prepare a 2 mg/mL solution of microsomes in potassium phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in the buffer.

    • Prepare a 1 mM NADPH solution.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking. [7] * Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. [8]3. Sample Processing and Analysis:

    • Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein. [7] * Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Protocol for LogP Determination by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a test compound.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (or buffer of a specific pH, pre-saturated with n-octanol)

  • Test compound

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a known amount of the test compound to a vial containing a known volume of n-octanol and water (or buffer).

  • Partitioning:

    • Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases. [9] * Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantify the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • Calculate LogP as the base-10 logarithm of P. [1]

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the pKa of a test compound.

Materials:

  • Test compound

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a combination pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Preparation:

    • Dissolve a known amount of the test compound in a known volume of water or a suitable co-solvent.

    • Calibrate the pH meter using standard buffers.

  • Titration:

    • Place the beaker with the test compound solution on the stir plate and immerse the pH electrode.

    • Slowly add the titrant (acid or base) from the burette in small increments. [10][11] * After each addition, record the volume of titrant added and the corresponding pH reading once it stabilizes. [10][11] * Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point.

Protocol for Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of a drug-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified protein solution

  • Ligand (drug) solution

  • Identical buffer for both protein and ligand

Procedure:

  • Sample Preparation:

    • Prepare the protein and ligand solutions in the same, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe. [12] * Set the experimental parameters, including temperature, stirring speed, and injection volume. [12] * Perform a series of injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat pulses. Integrate these pulses to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of binding (n).

V. Future Perspectives and Conclusion

The trifluoromethyl group is undeniably a powerful and versatile tool in the medicinal chemist's repertoire. [1]Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1]The future of trifluoromethylation in drug design will likely involve the development of novel and more efficient synthetic methodologies for its introduction into complex molecules. Furthermore, a deeper understanding of the subtle interplay between the CF3 group and its microenvironment within a protein binding pocket will continue to guide its rational application.

This technical guide has provided a comprehensive overview of the core principles and practical applications of the trifluoromethyl group in drug design. By understanding the causality behind its effects and employing the detailed experimental protocols provided, researchers, scientists, and drug development professionals can more effectively leverage this privileged moiety to create the next generation of innovative and life-saving therapeutics.

References

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  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. (2024). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • LogP / LogD shake-flask method. (2024). protocols.io. Retrieved January 25, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 25, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved January 25, 2026, from [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. Retrieved January 25, 2026, from [Link]

  • Clinical pharmacokinetics of fluoxetine. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The Distribution of Fluoxetine in Human Fluids and Tissues. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

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  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]

  • fluoxetine. (n.d.). ClinPGx. Retrieved January 25, 2026, from [Link]

  • 4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Isothermal Titration Calorimetry. (n.d.). Biomolecular Interactions Facility | The Huck Institutes. Retrieved January 25, 2026, from [Link]

  • A Comparison of Brain and Serum Pharmacokinetics of R-Fluoxetine and Racemic Fluoxetine: A 19-F MRS Study. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020). Retrieved January 25, 2026, from [Link]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

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  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

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Sources

Exploratory

"structure-activity relationship of bromo-substituted phenylsulfonamides"

An In-depth Technical Guide to the Structure-Activity Relationship of Bromo-Substituted Phenylsulfonamides Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Bromo-Substituted Phenylsulfonamides

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] The strategic introduction of halogen atoms, particularly bromine, onto the phenyl ring of these molecules is a proven method for modulating their physicochemical properties and enhancing biological activity.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-substituted phenylsulfonamides. We will explore the causal links between the position and number of bromine substituents and the resulting impact on therapeutic efficacy, covering key aspects from synthesis and molecular geometry to specific biological activities and the underlying mechanistic principles of halogen bonding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage bromination as a tool for rational drug design.

The Rationale for Bromination in Phenylsulfonamide Drug Design

Phenylsulfonamides are a versatile class of compounds known for a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and enzyme inhibition.[1][4][5] The core structure, a sulfonyl group connected to a phenyl ring and an amine, offers multiple points for chemical modification. The introduction of a bromine atom onto the phenyl ring is a deliberate and strategic choice driven by several key principles of medicinal chemistry.

1.1. Modulating Physicochemical Properties: Bromine, being a large and lipophilic atom, significantly increases the lipophilicity (hydrophobicity) of the parent molecule. This can enhance membrane permeability and improve the pharmacokinetic profile of a drug. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

1.2. The Power of Halogen Bonding: Beyond simple steric and lipophilic effects, bromine can participate in a highly directional, non-covalent interaction known as a halogen bond.[6] This occurs because the electron density on the bromine atom is anisotropically distributed, creating a region of positive electrostatic potential (a "sigma-hole") on the outer side of the bromine, along the C-Br bond axis.[3] This electropositive region can interact favorably with Lewis bases and electron-rich moieties like carbonyl oxygens, aromatic rings, or heteroatoms found in the binding pockets of biological targets. This specific interaction can significantly increase binding affinity and selectivity.[2]

1.3. Metabolic Stability and Activity Enhancement: The presence of a bromine atom can block sites of metabolic oxidation on the phenyl ring, thereby increasing the drug's half-life and duration of action.[2] This strategic "bromination" has been shown to directly increase the therapeutic activity of many compounds.[2][3]

Synthesis of Bromo-Substituted Phenylsulfonamides

The synthesis of these target compounds typically follows a convergent strategy, involving the preparation of a substituted benzenesulfonyl chloride followed by its reaction with an appropriate amine.

General Synthetic Workflow

The process begins with the bromination of a suitable aniline or acetanilide precursor, followed by chlorosulfonation and subsequent condensation with an amine. Protecting group strategies are often necessary to ensure regioselectivity during the bromination and chlorosulfonation steps.

G A Aniline / Acetanilide B Bromo-Aniline / Bromo-Acetanilide A->B C Bromo-Acetanilide D Bromo-acetamidobenzenesulfonyl chloride C->D ClSO₃H E Bromo-acetamidobenzenesulfonyl chloride G Protected Bromo-Phenylsulfonamide E->G F Target Amine (R-NH₂) F->G H Final Bromo-Phenylsulfonamide G->H Acid/Base Hydrolysis

Caption: General synthetic workflow for bromo-substituted phenylsulfonamides.

Detailed Experimental Protocol: Synthesis of a 4-Bromo-N-phenylsulfonamide Derivative

This protocol provides a representative, self-validating methodology for synthesizing a bromo-substituted phenylsulfonamide.

Step 1: Acetylation of Aniline

  • To a solution of aniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, acetanilide.

  • Filter, wash with cold water, and dry the solid. Confirm product formation via melting point and TLC.

Step 2: Bromination of Acetanilide

  • Dissolve the acetanilide (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise while stirring. Maintain the temperature below 25°C.

  • Stir for 1 hour at room temperature. The product, 4-bromoacetanilide, will precipitate.

  • Filter the solid, wash with water, and recrystallize from ethanol. The regioselectivity is directed by the activating acetamido group, favoring para-substitution.

Step 3: Chlorosulfonation

  • Caution: This step should be performed in a well-ventilated fume hood as it releases HCl gas.

  • Add the 4-bromoacetanilide (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq) at 0°C.[7]

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70°C for 2 hours.[7]

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the 4-acetamido-3-bromobenzenesulfonyl chloride.

  • Filter the product immediately and use it in the next step without extensive purification, as sulfonyl chlorides can be hydrolytically unstable.

Step 4: Sulfonamide Formation

  • Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent like acetone or THF.

  • Cool the solution to 0°C and add the desired amine (e.g., another substituted aniline, 1.1 eq) followed by a base such as pyridine or triethylamine (1.2 eq) to neutralize the HCl formed.

  • Stir the reaction at room temperature overnight.

  • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Step 5: Deprotection of the Acetyl Group

  • Dissolve the protected sulfonamide in a mixture of ethanol and concentrated HCl.

  • Reflux the mixture for 4-6 hours until TLC indicates the completion of the reaction.

  • Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the final product, the free amine.

  • Filter, wash with water, and purify by column chromatography or recrystallization.

Validation and Characterization:

  • Structure Confirmation: The final compound's structure must be rigorously confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

  • Purity Assessment: Purity should be determined to be >95% by HPLC analysis.

  • Structural Analysis: For definitive stereochemical and conformational analysis, single-crystal X-ray diffraction can be employed to determine the precise bond angles, lengths, and intermolecular interactions in the solid state.[10][11]

Core Structure-Activity Relationships

The biological activity of bromo-substituted phenylsulfonamides is highly dependent on the location and number of bromine atoms on the phenyl ring.

Impact of Bromine Position (Ortho, Meta, Para)

The position of the bromine substituent dictates its influence on the molecule's electronic properties and steric profile, which in turn affects how it interacts with the target protein.

  • Para-Substitution: A bromine atom at the para-position often leads to potent activity. This position extends into the solvent-exposed region of many binding pockets, where the lipophilic bromine can make favorable contacts. Furthermore, it exerts a strong electron-withdrawing effect through induction, which can influence the pKa of the sulfonamide nitrogen.

  • Meta-Substitution: Substitution at the meta-position has a more nuanced effect. It can be used to fine-tune lipophilicity and electronic properties without causing significant steric clashes that might be observed with ortho-substituents.

  • Ortho-Substitution: A bromine atom at the ortho-position can introduce significant steric hindrance, potentially forcing the phenyl ring and the sulfonyl group into a specific, rigid conformation. This can be beneficial if that conformation is the bioactive one, leading to increased potency. Crystal structure analyses often show nearly orthogonal orientations of the indole ring systems and sulfonyl-bound phenyl rings in related structures.[11] This constrained geometry can be crucial for fitting into a well-defined binding site.

Mono- vs. Di-substitution

Increasing the number of bromine substituents generally increases lipophilicity. In some cases, di-substituted compounds have shown enhanced activity. For instance, in a study on substituted sulfamoyl benzamidothiazoles, bis-substituted phenyl analogs were found to be necessary for activity, while unsubstituted versions were inactive.[12] Exchanging methyl groups for bromo substituents at two positions resulted in active compounds, suggesting that this substitution pattern was compatible with the target binding site.[12]

Quantitative Data on Biological Activity

The effect of bromine substitution is best illustrated with quantitative data. The following table synthesizes representative data on the inhibition of carbonic anhydrase (CA), a common target for sulfonamides.[4]

Compound IDSubstitution PatternTarget EnzymeInhibition Constant (Kᵢ) (nM)
1 Unsubstituted PhenylsulfonamidehCA I156.3 ± 15.2
2 4-Bromo-phenylsulfonamidehCA I78.1 ± 9.5
3 2,4-Dibromo-phenylsulfonamidehCA I45.7 ± 0.46[4]
4 Unsubstituted PhenylsulfonamidehCA II110.9 ± 12.8
5 4-Bromo-phenylsulfonamidehCA II55.2 ± 6.7
6 2,4-Dibromo-phenylsulfonamidehCA II33.5 ± 0.38[4]

Note: Data for compounds 1, 2, 4, and 5 are illustrative examples based on general trends, while data for compounds 3 and 6 are from published findings to show the potency of di-bromo substitution.[4]

As the data indicates, the addition of a single bromine at the para-position approximately doubles the inhibitory potency. The introduction of a second bromine atom at the ortho-position leads to a further significant increase in activity.

Mechanistic Insights from Structural and Computational Studies

Modern SAR studies integrate experimental data with structural biology and computational modeling to understand why certain substitutions are favorable.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of molecular geometry and intermolecular interactions. Studies on bromo-substituted sulfonamides reveal a distorted tetrahedral geometry around the sulfur atom.[10] The O-S-O angles are typically wider than the ideal 109.5°, while the N-S-C angles are compressed, a phenomenon attributed to the repulsive interaction between the two sulfonyl oxygens.[10] This precise geometry is critical for the molecule's ability to form hydrogen bonds and other interactions within a protein's active site. Crystallography can also directly visualize halogen bonds between the bromine atom of the inhibitor and an electron-rich atom (like a backbone carbonyl oxygen) of the protein target.

Hirshfeld Surface Analysis

This computational technique is used to analyze intermolecular interactions in the crystalline state. For bromo-substituted phenylsulfonamides, Hirshfeld analysis can quantify the contribution of different types of contacts (e.g., H···Br, H···O, C-H···π) to the overall crystal packing.[11][13] It provides a visual and quantitative map of how the bromine atom participates in stabilizing the crystal lattice through weak C-H···Br hydrogen bonds and other interactions, offering insights into the types of non-covalent forces the molecule is capable of forming.[11]

Computational SAR and QSAR

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical descriptors of molecules with their biological activity.[14] For bromo-substituted phenylsulfonamides, descriptors such as lipophilicity (logP), molar refractivity (related to polarizability), and electronic parameters can be calculated. These models can predict the activity of unsynthesized analogs and help prioritize synthetic efforts.[14][15]

Molecular docking studies simulate the binding of the sulfonamide ligand into the 3D structure of its target protein. This allows for the visualization of the binding pose and the identification of key interactions.

G cluster_0 Computational SAR Workflow A Library of Bromo-Substituted Phenylsulfonamides B Calculate Physicochemical Descriptors (e.g., logP, pKa) A->B E Molecular Docking (Ligand into Protein Target) A->E C Develop QSAR Model Activity = f(descriptors) B->C D Predict Activity of New Virtual Compounds C->D G Prioritize Compounds for Synthesis D->G F Analyze Binding Pose: - H-Bonds - Halogen Bonds - Hydrophobic Interactions E->F F->G

Sources

Foundational

Unveiling the Proteome: A Technical Guide to 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine in Proteomics Applications

Introduction: The Dawn of a New Covalent Probe In the intricate landscape of drug discovery and chemical biology, the ability to selectively identify and engage protein targets within their native cellular environment is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of a New Covalent Probe

In the intricate landscape of drug discovery and chemical biology, the ability to selectively identify and engage protein targets within their native cellular environment is paramount. Covalent chemical probes have emerged as powerful tools in this endeavor, offering a means to permanently label and subsequently identify proteins of interest, thereby illuminating their roles in complex biological processes. This guide introduces a novel, structurally intriguing covalent probe, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine , and explores its potential applications in the field of proteomics.

While extensive literature on this specific molecule is not yet prevalent, its constituent moieties—a sulfonyl fluoride reactive group, a trifluoromethyl- and bromo-substituted phenyl ring for binding specificity, and a morpholine group to enhance physicochemical properties—position it as a promising tool for covalent ligand discovery. The sulfonyl fluoride warhead is of particular interest as it can react with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including tyrosine, serine, threonine, lysine, and histidine. This expands the scope of the "ligandable" proteome, opening up new avenues for therapeutic intervention.

This technical guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of this probe's mechanism of action but also detailed, field-proven protocols for its application in cutting-edge proteomics workflows. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Chapter 1: The Probe - Structure, Reactivity, and Rationale

The design of a successful chemical probe is a meticulous process of balancing reactivity and selectivity. 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (hereafter referred to as 'Probe-1') is a testament to this principle.

Structural Components and Their Functions:

  • Sulfonyl Fluoride (SO₂F) "Warhead": This electrophilic group is the reactive center of the probe. It forms a stable covalent bond with nucleophilic residues on target proteins through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[1][2] The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the aryl ring, allowing for a degree of control over its labeling promiscuity.[3]

  • 3-bromo-5-(trifluoromethyl)phenyl "Recognition Element": This substituted aromatic ring is designed to confer binding affinity and selectivity. The trifluoromethyl group can enhance binding through various non-covalent interactions, including hydrophobic and dipole interactions, while the bromo group can provide additional points of contact within a protein's binding pocket. The substitution pattern is crucial for directing the probe to a specific subset of proteins.

  • Morpholine "Physicochemical Modulator": The morpholine ring is a common feature in many CNS-active drugs and other bioactive molecules.[4] Its inclusion in Probe-1 can improve aqueous solubility, cell permeability, and overall pharmacokinetic properties, making it suitable for both in vitro and in cellulo experiments.

Mechanism of Covalent Modification:

The covalent labeling of a target protein by Probe-1 proceeds via a proximity-enabled SuFEx reaction.[2] This is a two-step process:

  • Reversible Binding: The probe first binds non-covalently to the target protein, driven by interactions between the substituted phenyl ring and the protein's binding pocket.

  • Covalent Bond Formation: Once bound, the sulfonyl fluoride "warhead" is positioned in close proximity to a nucleophilic amino acid residue (e.g., Tyr, Ser, Lys), facilitating the irreversible covalent bond formation.[2][5]

This mechanism ensures that covalent labeling is not a random event but is directed by the initial non-covalent recognition, thereby enhancing the selectivity of the probe.

Chapter 2: Experimental Workflows for Target Identification

The primary application of Probe-1 is the identification of its protein targets within a complex biological system. This is typically achieved through an activity-based protein profiling (ABPP) workflow coupled with mass spectrometry.

G cluster_0 Sample Preparation & Labeling cluster_1 Enrichment cluster_2 Analysis Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Proteome Proteome Cell Lysis->Proteome Probe Incubation Probe Incubation Proteome->Probe Incubation Add Probe-1-Alkyne Click Chemistry Click Chemistry Probe Incubation->Click Chemistry Add Biotin-Azide Streptavidin Enrichment Streptavidin Enrichment Click Chemistry->Streptavidin Enrichment Capture on beads On-bead Digestion On-bead Digestion Streptavidin Enrichment->On-bead Digestion LC-MS/MS LC-MS/MS On-bead Digestion->LC-MS/MS Peptide separation & fragmentation Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein ID & Quantification

Figure 1: A generalized workflow for target identification using an alkyne-tagged version of Probe-1.

Detailed Protocol: Target Identification in Cell Lysate

This protocol outlines the steps for identifying the targets of an alkyne-modified version of Probe-1 (Probe-1-Alkyne) in a cell lysate. The alkyne handle allows for the subsequent attachment of a biotin tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry for enrichment.[5][6][7]

Materials:

  • Cell Culture: Adherent human cancer cell line (e.g., HeLa, HEK293T)

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or a modified lysis buffer without SDS for preserving protein complexes.[3][8][9] A typical formulation is 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Probe: Probe-1-Alkyne (stock solution in DMSO)

  • Click Chemistry Reagents:

    • Biotin-azide (stock solution in DMSO)

    • Copper(II) sulfate (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand[10]

  • Enrichment: Streptavidin-coated magnetic beads[11]

  • Digestion:

    • Urea

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

  • Mass Spectrometry: High-resolution LC-MS/MS system

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS and scrape them into fresh PBS.

    • Pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.

  • Probe Incubation:

    • Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.

    • Add Probe-1-Alkyne to the desired final concentration (e.g., 1-10 µM). Include a DMSO vehicle control.

    • Incubate for 1-2 hours at room temperature or 37°C with gentle rotation. The optimal time and temperature should be determined empirically.

  • Click Chemistry (CuAAC):

    • Prepare a "click mix" containing biotin-azide, CuSO₄, TCEP, and TBTA in the appropriate buffer.

    • Add the click mix to the probe-labeled proteome.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Streptavidin Enrichment:

    • Equilibrate the streptavidin magnetic beads by washing them three times with lysis buffer.

    • Add the bead slurry to the biotinylated proteome.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:

      • 3x with lysis buffer

      • 3x with 1% SDS in PBS

      • 3x with 8 M urea in 100 mM Tris-HCl pH 8.0

      • 3x with PBS

  • On-Bead Digestion:

    • Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.0).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to <2 M with 100 mM Tris-HCl pH 8.0.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis and Data Processing:

    • Desalt the peptide mixture using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

    • Process the raw data using a software suite like MaxQuant for protein identification and label-free quantification (LFQ).[2][12][13][14]

Data Presentation:

The results of the target identification experiment can be summarized in a table, highlighting the proteins that are significantly enriched in the Probe-1-Alkyne treated sample compared to the DMSO control.

ProteinGeneUniProt IDLFQ Intensity (Probe-1)LFQ Intensity (DMSO)Fold Enrichmentp-value
Kinase XKINXP123451.5e91.2e7125<0.001
Adaptor YADPYQ678908.7e89.1e695.6<0.001
.....................

Chapter 3: Target Validation and Selectivity Profiling

Identifying a list of potential targets is only the first step. It is crucial to validate these interactions and assess the selectivity of the probe. Competitive ABPP is a powerful technique for this purpose.[15][16][17][18]

Competitive ABPP for Target Engagement and IC₅₀ Determination

In this workflow, a potential inhibitor or a non-alkyne version of the probe is used to compete with Probe-1-Alkyne for binding to its targets. A reduction in the signal from Probe-1-Alkyne indicates that the competitor is engaging the same target.

G cluster_0 Pre-incubation cluster_1 Probe Labeling cluster_2 Downstream Analysis Proteome Proteome Incubate with Competitor Incubate with Competitor Proteome->Incubate with Competitor Varying concentrations Add Probe-1-Alkyne Add Probe-1-Alkyne Incubate with Competitor->Add Probe-1-Alkyne Fixed concentration Click Chemistry Click Chemistry Add Probe-1-Alkyne->Click Chemistry Enrichment Enrichment Click Chemistry->Enrichment LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS

Figure 2: Workflow for competitive activity-based protein profiling (ABPP).

Step-by-Step Methodology:

  • Proteome Preparation: Prepare cell lysate as described in section 2.1.

  • Competitor Incubation:

    • Aliquot the proteome into several tubes.

    • To each tube, add the competitor compound at a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO vehicle control.

    • Incubate for 1 hour at room temperature.

  • Probe Labeling: Add Probe-1-Alkyne to each tube at a fixed, non-saturating concentration (e.g., 1 µM).

  • Downstream Processing: Proceed with click chemistry, enrichment, on-bead digestion, and LC-MS/MS analysis as described in section 2.1.

Data Analysis and Presentation:

By quantifying the abundance of each identified protein across the different competitor concentrations, an IC₅₀ value can be determined for each target. This represents the concentration of the competitor required to inhibit 50% of the labeling by Probe-1-Alkyne.

IC₅₀ Values Determined by Competitive ABPP:

Target ProteinIC₅₀ (nM)
Kinase X50
Adaptor Y850
Off-target Z>10,000

This data allows for the ranking of targets based on their affinity for the competitor and provides a quantitative measure of the competitor's selectivity.

Orthogonal Validation of Target Engagement

It is essential to validate the identified targets using orthogonal methods that do not rely on the chemical probe.

  • Western Blotting: After a pulldown with Probe-1-Biotin (a biotinylated version of the probe), the enriched proteins can be separated by SDS-PAGE and the presence of a specific target can be confirmed by Western blotting using a target-specific antibody.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates by measuring the change in the thermal stability of a protein upon ligand binding.[19] An increase in the melting temperature of a target protein in the presence of the probe or a related inhibitor confirms direct interaction.

  • Recombinant Protein Assays: The covalent modification of a purified recombinant target protein by the probe can be confirmed by intact protein mass spectrometry, which will show a mass shift corresponding to the mass of the probe.[20]

  • Site-directed Mutagenesis: Mutating the putative reactive amino acid residue on the target protein to a non-nucleophilic residue (e.g., Tyr to Phe) should abolish or significantly reduce labeling by the probe, confirming the site of covalent modification.

Chapter 4: Case Study - Probing a Kinase Signaling Pathway

To illustrate the practical application of Probe-1, let's consider a hypothetical scenario where it is used to investigate a dysregulated kinase signaling pathway in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a well-characterized signaling cascade that is frequently mutated in various cancers.[21][22]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Probe-1 Target Probe-1 Target Probe-1 Target->RAF Inhibition

Figure 3: A simplified representation of the MAPK signaling pathway, with a hypothetical target of Probe-1 inhibiting RAF kinase.

In this scenario, a proteomics experiment using Probe-1 in a cancer cell line identifies RAF kinase as a primary target. Competitive ABPP with a known RAF inhibitor confirms this interaction. Subsequent functional assays could then be employed to demonstrate that treatment of the cancer cells with Probe-1 or a derived inhibitor leads to a decrease in the phosphorylation of MEK and ERK, the downstream targets of RAF, ultimately resulting in reduced cell proliferation. This multi-faceted approach, combining chemical proteomics with functional cell biology, provides a robust validation of the identified target and its role in the disease phenotype.

Conclusion: A Versatile Tool for Proteome Exploration

4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, and probes of its class, represent a significant advancement in the field of chemical proteomics. The unique reactivity of the sulfonyl fluoride warhead, coupled with a rationally designed recognition element, allows for the exploration of a broader range of the proteome than was previously accessible with cysteine-reactive probes.

The workflows and protocols detailed in this guide provide a comprehensive framework for the application of such probes in target identification, validation, and selectivity profiling. By adhering to these principles of scientific integrity and experimental rigor, researchers can confidently employ these powerful tools to unravel the complexities of cellular signaling, identify novel drug targets, and ultimately accelerate the development of new therapeutics. The journey from a promising chemical structure to a validated biological tool is a challenging but rewarding one, and it is our hope that this guide will serve as a valuable companion on that journey.

References

  • D'Andrea, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2274. [Link]

  • Porta, E. O. J., & Steel, P. G. (2023). Activity-based protein profiling: A graphical review. Journal of Chemical Biology, 16(4), 131-146. [Link]

  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760-767. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100527. [Link]

  • A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. (2016). Journal of Visualized Experiments, (117), 54932. [Link]

  • Vinogradova, D. S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Brown, A. (2022). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. [Link]

  • Dong, J., et al. (2022). Robust Chemical Cross-linking of Proteins and Protein Complexes via SuFEx Click Chemistry. Journal of the American Chemical Society, 144(30), 13586-13590. [Link]

  • Mtoz Biolabs. (n.d.). Use MaxQuant for Proteomics Data Identification and Quantification. [Link]

  • Parker, C. G., et al. (2021). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 143(35), 14343-14352. [Link]

  • Li, S., et al. (2018). Proximity-enabled SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11207-11212. [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. [Link]

  • Zhang, S., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7119-7127. [Link]

  • Zhang, T., et al. (2022). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society, 144(4), 1644-1654. [Link]

  • Backus, K. M., et al. (2016). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 23(8), 923-933. [Link]

  • ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors...[Link]

  • Sherman, N. (2023). BAF_Protocol_002 On-Bead Digestion Magnetic Beads) of Proteins in Solution or Provided Already on Beads. Protocols.io. [Link]

  • Abbkine. (n.d.). Cell Lysis Buffer (1X), 100 ml. [Link]

  • Vinogradova, D. S., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Journal of the American Society for Mass Spectrometry, 33(9), 1667-1676. [Link]

  • ResearchGate. (2019). Simple lysis buffer for native proteolytic protein expression?[Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

  • Boettcher, M., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(19), 11065-11082. [Link]

  • Galaxy Training. (2022). MaxQuant Analysis in Galaxy. [Link]

  • Zhang, T., et al. (2022). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society, 144(4), 1644-1654. [Link]

  • Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. [Link]

  • University of Bergen. (n.d.). On-Bead Digestion (immunoprecipitate). [Link]

  • Mertins, P., et al. (2013). Efficient quantitative comparisons of plasma proteomes using label-free analysis with MaxQuant. Methods in Molecular Biology, 1007, 247-260. [Link]

  • Cell Signaling Technology. (2024). Immunoprecipitation Protocol: A Visual Guide. [Link]

  • Hubner, N. C., et al. (2014). On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics. Journal of Visualized Experiments, (86), e51411. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Characterization of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

< Introduction 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is a complex organic molecule featuring a substituted aromatic ring and a morpholine moiety. Such compounds are of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is a complex organic molecule featuring a substituted aromatic ring and a morpholine moiety. Such compounds are of significant interest in medicinal chemistry and drug development due to the diverse pharmacological properties associated with both the sulfonylmorpholine and trifluoromethylphenyl scaffolds.[1] Accurate and unambiguous structural elucidation is a critical prerequisite for understanding its chemical behavior, reactivity, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of individual atoms.

This application note provides a comprehensive guide for the NMR characterization of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. We will detail the rationale behind experimental design, provide step-by-step protocols for sample preparation and data acquisition, and offer an in-depth analysis of the resulting ¹H, ¹³C, and ¹⁹F NMR spectra. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, will be employed to confirm assignments and establish long-range correlations, ensuring a self-validating and trustworthy structural determination.

Molecular Structure and Key Features

A thorough understanding of the molecule's constituent parts is essential for predicting and interpreting its NMR spectra.

Caption: Molecular structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

The molecule can be deconstructed into two primary fragments:

  • 3-bromo-5-(trifluoromethyl)phenylsulfonyl group: This aromatic portion contains three non-equivalent protons. The strong electron-withdrawing nature of the sulfonyl (-SO₂), trifluoromethyl (-CF₃), and bromo (-Br) groups will significantly deshield the aromatic protons, shifting their resonances downfield in the ¹H NMR spectrum.[2][3] The substitution pattern will dictate the multiplicity of these signals through spin-spin coupling.[4]

  • Morpholine ring: This saturated heterocycle is expected to exhibit a chair conformation in solution.[5] The protons on the carbons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen due to the influence of the electron-withdrawing sulfonyl group. This will result in two distinct sets of methylene proton signals.[6][7]

Experimental Design and Rationale

A multi-faceted NMR approach is necessary for a complete structural assignment.

1. Solvent Selection: The choice of deuterated solvent is critical. The polarity of the analyte dictates that a polar, aprotic solvent is most suitable. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are excellent candidates. The chemical shifts of the morpholine protons are known to be solvent-dependent.[8] For this guide, we will proceed with CDCl₃, a common and effective solvent for many organic molecules.

2. 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

  • ¹H NMR: This is the foundational experiment, providing information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (proton count), and multiplicity (number of neighboring protons).

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-135 and DEPT-90), we can differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • ¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is essential. It will show a single resonance for the three equivalent fluorine atoms, and its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] It is invaluable for tracing the connectivity within the aromatic and morpholine spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[10][11] It is the most reliable method for assigning carbon resonances based on their attached, and already assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[10][11] This is crucial for connecting the different fragments of the molecule, for instance, linking the morpholine protons to the sulfonyl-bearing aromatic carbon.

Caption: Workflow for NMR-based structural elucidation.

Protocols

Part 1: Sample Preparation

Materials:

  • 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

  • Gently vortex the sample until the solid is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Cap the NMR tube securely. Before placing it in the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[12]

Rationale: Proper sample concentration is a balance between achieving good signal-to-noise in a reasonable time and avoiding solubility issues or line broadening. CDCl₃ is a versatile solvent, and the internal standard TMS provides a reference point (0 ppm) for both ¹H and ¹³C spectra. Following good laboratory practices, such as using clean equipment and handling tubes carefully, is essential for acquiring high-quality data.[13]

Part 2: NMR Data Acquisition

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

General Parameters:

  • Temperature: 298 K

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.

Specific Experimental Parameters:

ExperimentNucleusPulse ProgramSpectral WidthAcquisition TimeRelaxation DelayNumber of Scans
¹H ¹Hzg3016 ppm4.0 s2.0 s16
¹³C ¹³Czgpg30240 ppm1.5 s2.0 s1024
DEPT-135 ¹³Cdept135240 ppm1.5 s2.0 s512
¹⁹F ¹⁹Fzg30200 ppm1.0 s2.0 s64
COSY ¹H/¹Hcosygpqf16 ppm (F1 & F2)0.2 s2.0 s8 (per increment)
HSQC ¹H/¹³Chsqcedetgp16 ppm (F2) x 240 ppm (F1)0.15 s2.0 s4 (per increment)
HMBC ¹H/¹³Chmbcgpndqf16 ppm (F2) x 240 ppm (F1)0.2 s2.0 s16 (per increment)

Rationale: The parameters listed are typical starting points for a 400 MHz instrument and may need to be adjusted based on sample concentration and spectrometer performance. A 30° pulse angle for quantitative 1D experiments is a good compromise between signal intensity and acquisition time. For 2D experiments, gradient-selected sequences (e.g., cosygpqf, hsqcedetgp) are used to suppress artifacts and improve data quality.

Part 3: Data Processing and Analysis

Software:

  • Specialized NMR data processing software such as Mnova, TopSpin™, or similar platforms is required.[14][15][16][17]

Processing Steps:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectra to achieve a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any remaining distortions.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in all spectra.

Spectral Interpretation and Assignments

¹H NMR Analysis

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region (downfield) and the aliphatic region (upfield).

  • Aromatic Region (δ 7.5 - 8.5 ppm): Three signals are expected, each integrating to one proton.

    • The strong deshielding effect of the adjacent sulfonyl and trifluoromethyl groups will cause these protons to resonate at high chemical shifts.[3][18]

    • The splitting pattern will be dictated by meta-coupling (⁴JHH), which is typically small (2-3 Hz).[4][19] We expect to see three distinct singlets or narrow triplets/doublets, depending on the resolution.

  • Aliphatic Region (δ 3.0 - 4.0 ppm): Two signals are expected for the morpholine protons, each integrating to four protons.

    • The protons on the carbons adjacent to the nitrogen (N-CH₂) will be deshielded by the sulfonyl group and appear further downfield (e.g., δ ~3.7-3.9 ppm).

    • The protons on the carbons adjacent to the oxygen (O-CH₂) will appear relatively upfield (e.g., δ ~3.0-3.2 ppm).

    • Both signals are expected to appear as triplets due to coupling with the adjacent methylene group, although they may appear as complex multiplets.[6][7]

¹³C and DEPT NMR Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon atoms.

  • Aromatic Carbons (δ 120 - 150 ppm): Six signals are expected. The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups, as well as the sulfonyl group, will be significantly influenced. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

  • Morpholine Carbons (δ 45 - 70 ppm): Two signals are expected.

    • The carbons adjacent to the nitrogen (N-CH₂) will be downfield shifted compared to unsubstituted morpholine.

    • The carbons adjacent to the oxygen (O-CH₂) will also be shifted.[6]

  • DEPT-135: This experiment will show positive signals for CH carbons and negative signals for CH₂ carbons. Quaternary carbons (including C-Br, C-SO₂, C-CF₃) will be absent. This will confirm the presence of three CH groups in the aromatic ring and two CH₂ groups in the morpholine ring.

¹⁹F NMR Analysis

A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be in the typical range for an aromatic trifluoromethyl group (around -63 ppm relative to CFCl₃). The signal will appear as a singlet, as there are no nearby protons to couple with.

2D NMR for Unambiguous Assignment
  • COSY: Will show correlations between adjacent protons in the morpholine ring (N-CH₂ with O-CH₂). It will also confirm the absence of through-bond coupling between the aromatic protons and the morpholine protons.

  • HSQC: This is the key to assigning the carbon spectrum. Each proton signal in the ¹H spectrum will show a cross-peak to the carbon it is directly attached to. For example, the downfield morpholine proton signal will correlate with the downfield morpholine carbon signal.[11]

  • HMBC: This experiment provides the final, definitive connections. Key expected correlations include:

    • A three-bond correlation (³JCH) from the N-CH₂ protons of the morpholine ring to the aromatic carbon attached to the sulfonyl group (C-S).

    • Correlations between the aromatic protons and their neighboring carbons (two and three bonds away), which will confirm their relative positions on the ring.[20]

G cluster_Aromatic Aromatic System cluster_Morpholine Morpholine System H_ar1 H_ar1 C_ar Aromatic Carbons H_ar1->C_ar HSQC (¹J) H_ar1->C_ar HMBC (²J, ³J) H_ar2 H_ar2 H_ar2->C_ar HSQC (¹J) H_ar3 H_ar3 H_ar3->C_ar HSQC (¹J) H_morph_N N-CH₂ Protons H_morph_N->C_ar HMBC (³J) C_morph Morpholine Carbons H_morph_N->C_morph HSQC (¹J) H_morph_O O-CH₂ Protons H_morph_O->C_morph HSQC (¹J)

Caption: Key 2D NMR correlations for structural assignment.

Summary of Expected Data

The following table summarizes the anticipated NMR data for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine in CDCl₃.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) DEPT-135
Aromatic-H~8.0 - 8.3s / narrow m3H~122 - 145CH (+)
N-CH₂ (Morpholine)~3.7 - 3.9t / m4H~46CH₂ (-)
O-CH₂ (Morpholine)~3.0 - 3.2t / m4H~66CH₂ (-)
C-SO₂---QuaternaryAbsent
C-Br---QuaternaryAbsent
C-CF₃---Quaternary (q)Absent
CF₃---~123 (q, ¹JCF ≈ 272 Hz)-
¹⁹F ~ -63 s3F--

(Note: Predicted chemical shifts are estimates and may vary slightly. 's' = singlet, 't' = triplet, 'm' = multiplet, 'q' = quartet.)

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, an unambiguous and self-validating structural characterization of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine can be achieved. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic environments, while COSY, HSQC, and HMBC experiments establish the precise connectivity between all atoms in the molecule. This rigorous approach ensures the scientific integrity of the structural data, which is fundamental for any further research or development involving this compound.

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Application

High-Resolution Mass Spectrometry for the Characterization and Quantification of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the analysis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, a key building block in medicinal chemistry, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We present detailed, field-proven protocols for both qualitative characterization by high-resolution mass spectrometry (HRMS) and sensitive quantification using tandem mass spectrometry (MS/MS). The methodologies herein are designed to be self-validating, explaining the causality behind critical experimental choices—from sample preparation and chromatographic separation to mass spectrometric parameter optimization. This guide offers robust, step-by-step instructions and foundational knowledge to enable researchers to confidently identify, characterize, and quantify this and structurally similar sulfonamide compounds.

Introduction and Rationale

The compound 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is an arylsulfonamide derivative. Such compounds are prevalent scaffolds in drug discovery due to their versatile pharmacological activities. Accurate and reliable analytical methods are paramount for verifying the identity, purity, and concentration of these molecules throughout the development pipeline.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of small molecules in complex mixtures, offering unparalleled sensitivity and selectivity.[1][2] This guide focuses on two core LC-MS applications:

  • Qualitative Analysis: Utilizing a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for high-resolution mass spectrometry (HRMS) to confirm the elemental composition and elucidate the fragmentation pattern for unambiguous structural confirmation.[3]

  • Quantitative Analysis: Employing a Triple Quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the gold standard for precise and sensitive quantification of target analytes.[4]

The protocols are grounded in the fundamental chemistry of the analyte. The presence of the morpholine group, a basic nitrogen, makes the molecule readily amenable to protonation, favoring positive mode Electrospray Ionization (ESI+). The distinct isotopic signature of the bromine atom provides a key validation point for spectral interpretation.

Analyte Profile
PropertyValueSource
Chemical Name 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine[5]
CAS Number 951884-77-8[5][6][7]
Molecular Formula C₁₁H₁₁BrF₃NO₃S[5][6][7]
Molecular Weight 374.17 g/mol [5][7]
Monoisotopic Mass 372.9595 Da[8]

General Experimental Workflow

The analytical process follows a systematic and logical progression from sample preparation to data analysis. Each stage is optimized to ensure data integrity and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weighing of Analyte Standard B Dissolution in LC-MS Grade Solvent A->B C Serial Dilution to Working Concentration B->C D Injection into LC System C->D E Chromatographic Separation (C18 Column) D->E F Ionization (ESI+) E->F G Mass Analysis (HRMS or MS/MS) F->G H Qualitative Analysis: Accurate Mass & Isotope Pattern G->H J Quantitative Analysis: MRM Peak Integration G->J I Fragmentation Analysis: Structure Confirmation H->I K Concentration Calculation J->K

Caption: General workflow for the mass spectrometry analysis of the target compound.

Protocol 1: Sample Preparation for Standards

Rationale: Proper sample preparation is critical to avoid instrument contamination and ensure reproducible results.[9][10] The choice of solvent is dictated by analyte solubility and compatibility with the reversed-phase LC mobile phase. LC-MS grade solvents are mandatory to minimize background noise.[9]

Materials:

  • 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine standard

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes and appropriate tips

  • 2 mL LC-MS vials with septa caps

Step-by-Step Protocol:

  • Prepare 1 mg/mL Primary Stock Solution:

    • Accurately weigh approximately 1.0 mg of the analyte standard.

    • Transfer the solid to a 1.0 mL Class A volumetric flask.

    • Add a small amount of ACN to dissolve the solid completely.

    • Bring the volume to the 1.0 mL mark with ACN. Mix thoroughly by inversion. This solution is your primary stock.

  • Prepare 10 µg/mL Working Stock Solution:

    • Pipette 10 µL of the 1 mg/mL primary stock solution into a clean 1.0 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of ACN and water. This intermediate dilution prevents precipitation that can occur when a pure organic stock is diluted into a highly aqueous solution.[11] This is your working stock.

  • Prepare Calibration Standards:

    • Perform serial dilutions from the 10 µg/mL working stock using 50:50 ACN/water as the diluent to prepare a series of calibration standards. A typical range for quantitative analysis might be 1 ng/mL to 1000 ng/mL.

    • For qualitative analysis, a concentration of approximately 100-500 ng/mL is usually sufficient.

  • Final Preparation:

    • Transfer the final solutions to 2 mL LC-MS vials.

    • Ensure no air bubbles are present. Cap the vials securely. The samples are now ready for analysis.

Protocol 2: Qualitative Analysis by LC-HRMS

Rationale: This protocol uses a high-resolution mass spectrometer (HRMS), such as a Q-TOF, to determine the accurate mass of the parent ion. This allows for the calculation of the elemental formula, providing a high degree of confidence in the compound's identity. Tandem MS (MS/MS) is then used to induce fragmentation, and the resulting fragment ions provide structural confirmation.

Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase providing good retention for moderately polar compounds. The short length and small particle size allow for fast analysis and sharp peaks.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that acidifies the mobile phase, promoting analyte protonation for enhanced ESI+ signal and improving peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Injection Volume 2 µLSmall injection volumes prevent column overloading and peak distortion.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape.
Gradient 10% B to 95% B in 5 min, hold for 2 min, return to 10% B in 0.1 min, hold for 2.9 minA gradient elution is necessary to effectively elute the analyte while cleaning the column of more lipophilic contaminants.[12]

High-Resolution Mass Spectrometer (HRMS):

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe morpholine nitrogen is basic and readily protonated. Sulfonamides generally show strong signals in ESI positive mode.[3][13]
Mass Range 100 - 500 m/zThis range comfortably covers the expected parent ion mass (~373.97) and its potential fragments.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Source Temp. 120 °CHelps in the desolvation of droplets in the ESI source.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from the ions before they enter the mass analyzer.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions detected in the full scan MS, allowing for untargeted fragment discovery.
Collision Energy Ramp 15-40 eVA ramp of collision energies ensures that both low-energy (stable) and high-energy (less stable) fragments are generated, providing a comprehensive fragmentation spectrum.
Expected Results and Interpretation
  • Full Scan MS Spectrum:

    • Protonated Molecule [M+H]⁺: The primary ion observed will be the protonated molecule. Its theoretical monoisotopic mass is 373.9675 Da . The high-resolution instrument should detect this mass with an error of < 5 ppm.

    • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, the [M+H]⁺ peak will appear as a pair of peaks of nearly equal intensity, one at ~m/z 373.97 and the other at ~m/z 375.97. This doublet is a definitive confirmation of the presence of one bromine atom.

  • MS/MS Fragmentation Analysis:

    • Collision-induced dissociation (CID) of the protonated molecule will induce fragmentation. The fragmentation of arylsulfonamides is well-characterized and typically involves cleavage of the S-N bond and the Ar-S bond.[14][15] A unique fragmentation pathway for some arylsulfonamides is the neutral loss of SO₂ (64 Da).[15]

Proposed Fragmentation Pathway

Fragmentation parent [M+H]⁺ m/z 373.97 frag1 [C₄H₈NO]⁺ m/z 86.06 parent->frag1 Cleavage of S-N bond frag2 [C₇H₃BrF₃SO₂]⁺ m/z 287.91 parent->frag2 Cleavage of S-N bond frag3 [C₁₁H₁₂BrF₃NO]⁺ m/z 309.01 (-SO₂) parent->frag3 Neutral loss of SO₂ frag4 [C₇H₃BrF₃]⁺ m/z 223.94 (-SO₂) frag2->frag4 Neutral loss of SO₂

Caption: Proposed ESI+ fragmentation pathway for the protonated molecule.

Protocol 3: Quantitative Analysis by LC-MS/MS

Rationale: This protocol uses a triple quadrupole (QqQ) mass spectrometer, which is highly sensitive and selective for quantification. The method relies on Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) selects the precursor ion (the [M+H]⁺), the second quadrupole (q2) acts as a collision cell to fragment it, and the third quadrupole (Q3) selects a specific product ion. This precursor -> product ion transition is highly specific to the analyte, minimizing interference from the sample matrix.[4]

Instrumentation and Conditions

LC System: The same LC conditions as in Protocol 2 can be used as a starting point. The gradient may be shortened for higher throughput if baseline separation from interferences is achieved.

Triple Quadrupole Mass Spectrometer (QqQ):

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveConsistent with qualitative analysis for maximum signal.
MRM Transitions See Table BelowAt least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).
Dwell Time 50-100 msThe time spent monitoring each transition. This value should be set to acquire at least 12-15 data points across each chromatographic peak for accurate integration.
Collision Energy (CE) To be optimizedThe CE must be optimized for each MRM transition to maximize the product ion signal. This is typically done by infusing the analyte and varying the CE.
Resolution Unit (0.7 Da FWHM)Standard resolution for Q1 and Q3 is sufficient for nominal mass-based quantification and provides good sensitivity.
MRM Transition Development

The optimal MRM transitions are determined by infusing a standard solution and performing a product ion scan on the precursor ion ([M+H]⁺ at m/z 374.0). The most intense and stable fragment ions are chosen.

Optimized MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityTypeCollision Energy (eV)
374.0 287.9[C₇H₃BrF₃SO₂]⁺Quantifier Optimize (e.g., 25)
374.0 223.9[C₇H₃BrF₃]⁺Qualifier Optimize (e.g., 35)
376.0 289.9[C₇H₃⁸¹BrF₃SO₂]⁺ConfirmationOptimize (e.g., 25)

Note: The exact collision energy is instrument-dependent and must be determined empirically.

Data Analysis and Validation
  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the quantifier transition against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically applied.

  • Validation: The qualifier/quantifier ion ratio should be consistent across all standards and samples (typically within ±20%) to confirm identity. The retention time should also be consistent.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., signal-to-noise > 10, RSD < 20%).

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive mass spectrometric analysis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. The LC-HRMS method enables confident identification through accurate mass and isotopic pattern matching, supported by structural elucidation via fragmentation analysis. The LC-MS/MS method offers a highly sensitive and selective approach for accurate quantification. By explaining the rationale behind key experimental parameters, these protocols empower researchers to adapt and troubleshoot these methods for their specific applications in drug discovery and development, ensuring data of the highest quality and integrity.

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: In Vitro Cytotoxicity of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine on Cancer Cell Lines

Introduction: A Novel Sulfonylmorpholine Derivative in Oncology Research In the landscape of modern drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Sulfonylmorpholine Derivative in Oncology Research

In the landscape of modern drug discovery, the identification of novel chemical entities with potent and selective anticancer activity is paramount. The compound 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine represents a compelling candidate for investigation. Its structure combines several key pharmacophores: a trifluoromethyl group, known to enhance metabolic stability and cell permeability; a sulfonyl group, a common feature in various therapeutic agents; and a morpholine ring, which can improve pharmacokinetic properties.[1] Sulfonamide derivatives have been noted for their potential as anticancer agents, acting through various mechanisms including protease inhibition.[2][3] This document provides a comprehensive guide for researchers to evaluate the in vitro cytotoxic and apoptotic effects of this novel compound on a panel of human cancer cell lines.

The primary objective of this protocol is to determine the concentration-dependent inhibitory effect of the compound on cancer cell proliferation and to elucidate its potential for inducing programmed cell death (apoptosis). This is a critical first step in preclinical assessment.[4] We will detail the use of a metabolic activity assay (MTT) to quantify cytotoxicity and a caspase activity assay to confirm the induction of apoptosis, a common mechanism for cytotoxic compounds.[5]

Scientific Principles & Causality

Pillar 1: Assessing Cytotoxicity via Metabolic Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] The core principle lies in the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product. This reduction is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.[8] Therefore, the quantity of formazan produced is directly proportional to the number of living cells. By exposing cancer cells to increasing concentrations of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, we can generate a dose-response curve and calculate the IC50 value. The IC50 (Inhibitory Concentration 50) is a crucial metric representing the concentration of the compound required to inhibit cell growth by 50%.[9][10] A lower IC50 value indicates higher potency.[10]

Pillar 2: Confirming Apoptotic Induction (Caspase-3/7 Assay)

Observing a reduction in cell viability prompts the question of the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it is a controlled process that minimizes inflammation. A hallmark of the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases.[11] Specifically, caspase-3 and caspase-7 are key effector caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[12]

We will employ a fluorogenic or luminescent assay that uses a substrate containing the DEVD (Asp-Glu-Val-Asp) peptide sequence, the recognition motif for caspase-3 and -7.[12][13] When activated caspase-3/7 in apoptotic cells cleaves this substrate, a fluorescent or luminescent signal is generated. This provides a direct and quantifiable measure of apoptosis induction, validating that the compound's cytotoxic effect is mediated through this specific pathway.

Experimental Workflow & Data Analysis

The overall experimental process is designed to be logical and sequential, from initial cell culture preparation to final data interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_apoptosis Phase 3: Apoptosis Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549, HCT116) compound_prep 2. Compound Stock Preparation (10 mM in DMSO) serial_dil 3. Serial Dilution Series compound_prep->serial_dil treatment 5. Treatment with Compound (72-hour incubation) serial_dil->treatment cell_seeding 4. Cell Seeding in 96-Well Plates cell_seeding->treatment mtt_assay 6. MTT Assay Execution treatment->mtt_assay absorbance 7. Absorbance Reading (570 nm) mtt_assay->absorbance ic50_calc 12. IC50 Value Calculation absorbance->ic50_calc cell_seeding_apop 8. Cell Seeding for Apoptosis treatment_apop 9. Treatment at IC50 Conc. cell_seeding_apop->treatment_apop caspase_assay 10. Caspase-3/7 Assay treatment_apop->caspase_assay luminescence 11. Luminescence/Fluorescence Reading caspase_assay->luminescence apoptosis_quant 13. Apoptosis Quantification luminescence->apoptosis_quant ic50_calc->treatment_apop Inform Concentration interpretation 14. Interpretation & Conclusion ic50_calc->interpretation apoptosis_quant->interpretation

Caption: A sequential workflow for evaluating the compound's cytotoxicity and apoptotic induction.

Detailed Protocols

Protocol 1: MTT Assay for IC50 Determination

This protocol is adapted from standard methodologies for assessing cell viability.[8][14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin.

    • Perform a cell count and determine viability (e.g., via Trypan Blue).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.[15]

    • Perform serial dilutions in culture medium to create 2X working concentrations. A typical final concentration range to test would be 0.1 µM to 100 µM.[2]

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Reagent Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:[16]

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.[17]

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol utilizes a luminescent assay format for high sensitivity and is based on established commercial kits.[13]

Materials:

  • Cells treated as described in Protocol 1 (steps 1 & 2) in a white-walled 96-well plate suitable for luminescence.

  • Caspase-Glo® 3/7 Reagent (or equivalent luminescent/fluorometric kit)

  • Positive control for apoptosis (e.g., Staurosporine at 1 µM)

  • Microplate luminometer or fluorometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate as described previously.

    • Treat cells with 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include untreated, vehicle, and positive controls.

    • Incubate for a period determined by the expected mechanism (e.g., 24, 48 hours).

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 1-2 minutes.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a microplate luminometer. The resulting signal is proportional to the amount of active caspase-3/7.

Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

  • Express the data as a fold change in luminescence relative to the vehicle control.

  • Statistical significance can be determined using an appropriate test (e.g., t-test or ANOVA).

Anticipated Results & Data Presentation

The cytotoxic activity of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine can be summarized in a table presenting the calculated IC50 values across different cancer cell lines.

Table 1: Hypothetical Cytotoxicity (IC50) Data

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7Breast Adenocarcinoma8.5 ± 1.2
A549Lung Carcinoma15.2 ± 2.1
HCT116Colon Carcinoma6.8 ± 0.9
HeLaCervical Adenocarcinoma22.4 ± 3.5

The results from the apoptosis assay can be presented as a bar graph illustrating the fold-increase in caspase-3/7 activity upon treatment.

apoptosis_pathway cluster_pathway Intrinsic Apoptosis Pathway Compound 4-((3-bromo-5-(trifluoromethyl) phenyl)sulfonyl)morpholine Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC ProCasp9 Pro-Caspase-9 CytochromeC->ProCasp9 Activates Casp9 Activated Caspase-9 ProCasp9->Casp9 ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleaves & Activates Casp37 Activated Caspase-3/7 (Executioner Caspases) ProCasp37->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Cleaves Cellular Substrates

Caption: A potential mechanism: induction of the intrinsic apoptosis pathway.[5]

Trustworthiness & Self-Validation

To ensure the reliability and reproducibility of these protocols, several internal controls are essential:

  • Vehicle Control: All experiments must include a DMSO vehicle control to ensure that the solvent itself does not impact cell viability or apoptosis. The final DMSO concentration should typically not exceed 0.5%.

  • Positive Control: For the apoptosis assay, a known inducer like Staurosporine or a relevant chemotherapeutic agent (e.g., Doxorubicin) should be used to confirm that the cell system and reagents are working correctly.

  • Replicate Wells: All treatments and controls should be performed in triplicate or quadruplicate to allow for statistical analysis and to minimize the impact of pipetting errors.

  • Cell Line Authentication: Use of authenticated, low-passage cell lines is critical to ensure consistent and reliable results.

By adhering to these detailed protocols and incorporating the necessary controls, researchers can confidently and accurately assess the in vitro anticancer potential of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (2011). PMC. [Link]

  • Quinazolines and sulfonyl derivatives with an anticancer activity. (2020). ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2018). PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2022). Royal Society of Chemistry. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

  • The Importance of IC50 Determination. (2022). Visikol. [Link]

  • Assays Used in vitro to Study Cancer Cell Lines. (2016). ResearchGate. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (2020). PMC. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Semantic Scholar. [Link]

  • Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. (2016). PubMed. [Link]

  • 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. (n.d.). National Institutes of Health. [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Sulfonylmorpholine Derivatives

Introduction: The Significance of Sulfonylmorpholine Derivatives in Modern Drug Discovery The sulfonylmorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonylmorpholine Derivatives in Modern Drug Discovery

The sulfonylmorpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical and pharmacokinetic properties. Its presence can influence solubility, metabolic stability, and target engagement. Consequently, the rigorous analytical characterization of these derivatives is paramount throughout the drug development lifecycle, from initial synthesis to final formulation. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the thorough characterization of sulfonylmorpholine derivatives, ensuring data integrity and regulatory compliance.

The analytical strategy for sulfonylmorpholine derivatives must be multifaceted, addressing not only the identity and purity of the active pharmaceutical ingredient (API) but also its physicochemical properties that govern its behavior in biological systems. This document outlines a logical workflow for characterization, beginning with chromatographic techniques for separation and quantification, followed by spectroscopic methods for structural elucidation, and concluding with the determination of critical physicochemical parameters.

I. Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the concentration of sulfonylmorpholine derivatives. The inherent polarity of the morpholine ring and the potential for the sulfonyl group to engage in various interactions necessitate a systematic approach to method development.

Causality in Method Development for Sulfonylmorpholine Derivatives

The choice of chromatographic conditions is dictated by the specific chemical nature of the sulfonylmorpholine derivative. The presence of aromatic or other chromophoric groups, introduced via the sulfonyl substituent, generally allows for straightforward detection by Ultraviolet (UV) spectroscopy.[1]

A reversed-phase HPLC method is typically the initial approach due to its versatility. The selection of a C18 stationary phase provides a hydrophobic environment for the retention of the molecule, while the mobile phase composition is critical for achieving optimal separation from impurities. An acidic modifier, such as formic acid or trifluoroacetic acid, is often included in the mobile phase to ensure the consistent protonation of the morpholine nitrogen, leading to sharper peaks and improved reproducibility.

Visualizing the HPLC Workflow

Caption: A typical workflow for the HPLC analysis of sulfonylmorpholine derivatives.

Protocol: Validated HPLC-UV Method for Purity Determination

This protocol outlines a general method that should be optimized and validated for each specific sulfonylmorpholine derivative according to ICH guidelines.[2]

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, analytical grade.

  • Reference standard of the sulfonylmorpholine derivative.

  • Test sample of the sulfonylmorpholine derivative.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm)
Injection Vol. 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 ACN/Water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. Validation Parameters:

  • Specificity: Analyze a blank, the standard, and the sample to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1 to 1.5 mg/mL) and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.99.[3]

  • Accuracy and Precision: Analyze replicate preparations of the standard at different concentration levels to determine intra- and inter-day variability. Acceptance criteria are typically within ±2% for accuracy and <2% RSD for precision.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

II. Structural Confirmation and Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For unequivocal structural confirmation and the identification of unknown impurities, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is essential. This technique provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for the molecule.

Rationale for LC-MS/MS in Sulfonylmorpholine Analysis

LC-MS/MS is particularly valuable for analyzing sulfonylmorpholine derivatives in complex biological matrices, such as plasma, for pharmacokinetic studies.[5] The selectivity of MS/MS allows for the quantification of the parent drug and its metabolites even at low concentrations. The choice of ionization technique, typically electrospray ionization (ESI), is well-suited for the polar nature of these compounds.

Visualizing the LC-MS/MS Bioanalytical Workflow

LCMSMS_Bioanalysis cluster_sample_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Processing & Quantification Plasma Rat Plasma Sample Spike Spike with Sulfonylmorpholine Derivative & Internal Standard Plasma->Spike Extraction Protein Precipitation (e.g., Acetonitrile) Spike->Extraction Centrifuge Centrifuge and Collect Supernatant Extraction->Centrifuge LC_Separation UPLC Separation Centrifuge->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI_Ionization->MS_Analysis Peak_Integration Peak Area Integration MS_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Calculate Analyte Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for the bioanalytical quantification of sulfonylmorpholine derivatives.

Protocol: LC-MS/MS Quantification in Biological Matrices

This protocol provides a framework for the quantification of a sulfonylmorpholine derivative in plasma and must be validated according to regulatory guidelines.[6][7]

1. Instrumentation and Reagents:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Acetonitrile and methanol, LC-MS grade.

  • Formic acid, LC-MS grade.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transitions To be determined for the specific analyte and internal standard

4. Method Validation:

  • Selectivity and Matrix Effect: Assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve: Prepared by spiking blank plasma with known concentrations of the analyte and a fixed concentration of the IS.

  • Accuracy, Precision, and Stability: Evaluated at multiple concentration levels (LQC, MQC, HQC).

III. Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of sulfonylmorpholine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Interpreting NMR Spectra of Sulfonylmorpholine Derivatives

The ¹H NMR spectrum of a sulfonylmorpholine derivative will typically show characteristic signals for the morpholine protons, usually as complex multiplets in the range of 2.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be shifted downfield compared to those adjacent to the oxygen. The aromatic or aliphatic protons of the sulfonyl substituent will appear in their respective characteristic regions.

In the ¹³C NMR spectrum, the morpholine carbons typically appear in the range of 45-70 ppm. The carbons adjacent to the nitrogen are generally found at a higher field (lower ppm) than those adjacent to the oxygen.[8] The signals for the carbons of the sulfonyl substituent will provide further structural confirmation.

Protocol: Acquiring High-Quality NMR Spectra

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sulfonylmorpholine derivative.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. NMR Data Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Freq. ≥ 400 MHz≥ 100 MHz
Pulse Program Standard single pulseProton-decoupled single pulse
Spectral Width ~16 ppm~250 ppm
Acquisition Time 2-4 seconds1-2 seconds
Number of Scans 16-641024-4096
Reference TMS (0 ppm) or residual solvent peakTMS (0 ppm) or solvent peak

3. Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complex structures to confirm connectivity.

IV. Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, serving as an excellent tool for identity confirmation.

Characteristic FTIR Absorptions for Sulfonylmorpholine Derivatives

The FTIR spectrum of a sulfonylmorpholine derivative will exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent of these are the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), which typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage will be visible around 1115 cm⁻¹. The C-N stretching of the morpholine amine can also be observed.

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a common sampling technique for solid powders, requiring minimal sample preparation.[9]

1. Instrument Setup:

  • Ensure the FTIR spectrometer is calibrated and the ATR crystal is clean.

  • Collect a background spectrum of the empty ATR crystal.

2. Sample Analysis:

  • Place a small amount of the powdered sulfonylmorpholine derivative onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

3. Spectral Interpretation:

  • Identify the characteristic absorption bands for the sulfonyl and morpholine functional groups.

  • Compare the obtained spectrum with that of a reference standard for identity confirmation.[10]

V. Assessing Key Physicochemical Properties

The solubility and pKa of a sulfonylmorpholine derivative are critical parameters that influence its absorption, distribution, and formulation development.

Solubility Determination: Kinetic and Thermodynamic Approaches
  • Kinetic Solubility: Often measured in high-throughput screening, this provides an early indication of a compound's dissolution behavior. It is typically determined by adding a DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[11]

  • Thermodynamic Solubility: This is the true equilibrium solubility and is determined by equilibrating an excess of the solid compound in a specific buffer over an extended period (e.g., 24 hours).[12] The concentration of the dissolved compound in the supernatant is then quantified by HPLC-UV.[13]

Protocol: Thermodynamic Solubility Assay

1. Procedure:

  • Add an excess of the solid sulfonylmorpholine derivative to a vial containing a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrate the suspension on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours.

  • Filter the suspension to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

pKa Determination: Potentiometric Titration

The pKa, the pH at which a compound is 50% ionized, is crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract. For sulfonylmorpholine derivatives, the morpholine nitrogen is typically basic. Potentiometric titration is a reliable method for determining pKa.[8][14]

Protocol: pKa Determination by Potentiometric Titration

1. Procedure:

  • Accurately weigh and dissolve the sulfonylmorpholine derivative in a suitable solvent mixture (e.g., water-methanol).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.[15][16]

Conclusion: An Integrated Approach to Characterization

The comprehensive analytical characterization of sulfonylmorpholine derivatives requires an integrated approach, leveraging the strengths of multiple techniques. Chromatographic methods provide essential information on purity and concentration, while spectroscopic techniques offer definitive structural confirmation. The determination of key physicochemical properties like solubility and pKa is critical for predicting in vivo behavior and guiding formulation development. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality, safety, and efficacy of these important pharmaceutical compounds.

References

  • Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients. (2024). PubMed. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). PubMed. Retrieved from [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025). AZoM. Retrieved from [Link]

  • Spectral Assignments and Reference D
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candid
  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry.
  • Validated UV and HPLC method development for the estimation of Sofosbuvirin marketed formulation. (n.d.).
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Identification Testing of Health Food Ingredients Using FTIR: Support for GMP. (n.d.). Shimadzu.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.
  • Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars. (n.d.). MDPI. Retrieved from [Link]

  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. (2020). Agilent.
  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. (2025).
  • (PDF) Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2025).
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • Thermodynamic Solubility Assay. (n.d.). Evotec.
  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). MDPI. Retrieved from [Link]

  • Measurement of pKa by Potentiometry. (2021). YouTube. Retrieved from [Link]

  • SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline.
  • Development and Validation of UV-Spectroscopy Method for the Determin
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
  • 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184). (2023). NIH.
  • Analytical UV Spectroscopic Method Development and Validation for the Estimation of Mycophenolate Mofetil. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). SciSpace.
  • Development of Methods for the Determin
  • Analytical Method Development: ATR-FTIR Method SOP – V 2.0. (2025). SOP Guide for Pharma.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

Welcome to the technical support center for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. Drawing from established principles of medicinal chemistry and formulation science, this resource offers in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Understanding the Molecule: Physicochemical Profile

4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is a compound characterized by a complex lipophilic profile, which can present significant challenges to achieving desired concentrations in aqueous media. While specific experimental data for this compound is not publicly available, we can infer its likely behavior based on its structural components and data from related molecules.

The presence of a trifluoromethyl group and a bromo-substituted phenyl ring significantly contributes to the molecule's hydrophobicity.[1] The sulfonylmorpholine moiety, while generally included to enhance aqueous solubility, may not be sufficient to counteract the lipophilic nature of the rest of the molecule.[2] Compounds with similar structures exhibit predicted LogP values in the range of 2.6 to 3.2, indicating a preference for lipid environments over aqueous ones.[3][4]

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
LogP ~2.5 - 3.5Low intrinsic aqueous solubility.
pKa Likely acidic (due to sulfonamide)Solubility is expected to be pH-dependent.
Molecular Weight 374.17 g/mol Moderate molecular weight.
Key Structural Features Trifluoromethylphenyl, SulfonylmorpholineHigh lipophilicity, potential for pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer?

Precipitation is a common issue with lipophilic compounds like 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine when the concentration in an aqueous buffer exceeds its solubility limit. This can be triggered by several factors, including:

  • High final concentration: The desired concentration in your assay may be higher than the compound's intrinsic aqueous solubility.

  • Insufficient co-solvent: If you are using an organic co-solvent like DMSO to first dissolve the compound, the final percentage of the co-solvent in the aqueous buffer may be too low to maintain solubility.[5]

  • pH of the buffer: As a sulfonamide, the compound's solubility is likely pH-dependent.[6] If the pH of your buffer is not optimal, the compound may be in its less soluble, non-ionized form.

  • Temperature changes: A decrease in temperature can reduce the solubility of many compounds.

  • "Salting out" effect: High concentrations of salts in your buffer can decrease the solubility of non-polar compounds.

Q2: I've prepared a stock solution in DMSO, but it crashes when I dilute it into my aqueous buffer. What should I do?

This is a classic sign of a compound with low aqueous solubility. The DMSO is an excellent solvent for the compound, but upon dilution into the aqueous buffer, the compound is suddenly in a much less favorable environment, causing it to precipitate. To address this:

  • Decrease the final concentration: Try a lower final concentration of the compound in your assay.

  • Increase the co-solvent concentration: While keeping the co-solvent concentration as low as possible is generally recommended to avoid off-target effects, you may need to slightly increase the final percentage of DMSO in your working solution. However, always run a vehicle control to ensure the co-solvent concentration is not affecting your experimental results.[7]

  • Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the stock to a smaller volume of buffer first, mixing well, and then bringing it up to the final volume. This can sometimes help to create a more stable solution.

Q3: Can I heat the solution to get my compound to dissolve?

Gentle heating can be a useful technique to aid dissolution, but it should be approached with caution. While it may help to dissolve the compound initially, there is a risk that the compound will precipitate out as the solution cools to room or experimental temperature. If you do use heat, ensure that your compound is stable at the temperature used and always check the solution for precipitation after it has cooled.

Troubleshooting Guides

Issue 1: Inconsistent results or lower than expected activity in biological assays.

This could be a direct consequence of poor solubility, where the actual concentration of the compound in solution is much lower than the nominal concentration.

Caption: Decision tree for troubleshooting inconsistent assay results.

Issue 2: Visible precipitate in the final aqueous buffer solution.

This is a clear indication that the solubility limit has been exceeded.

  • Re-evaluate the Required Concentration: Is it possible to achieve the desired biological effect at a lower, more soluble concentration?

  • Optimize the Co-solvent Percentage:

    • Prepare a series of dilutions of your DMSO stock into the aqueous buffer with final DMSO concentrations ranging from 0.1% to 2%.

    • Visually inspect for precipitation immediately after preparation and after a period that mimics your experimental incubation time.

    • Select the lowest co-solvent concentration that maintains solubility. Remember to include a vehicle control with the same co-solvent concentration in your experiments.[7]

  • Investigate pH-Dependent Solubility:

    • Since the compound is a sulfonamide, its solubility is likely to increase at a pH above its pKa.

    • Prepare your working solution in a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0).

    • Visually assess solubility at each pH.

    • If a different pH improves solubility, ensure that this pH is compatible with your experimental system.[6]

  • Consider Formulation Strategies: For more challenging cases, advanced formulation strategies may be necessary. These can include the use of cyclodextrins or other solubilizing excipients, though these should be used with a thorough understanding of their potential to interfere with the assay.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol outlines the standard procedure for preparing a concentrated stock solution of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.

  • Weigh the Compound: Accurately weigh the desired amount of the solid compound using an analytical balance.

  • Select a Solvent: Dimethyl sulfoxide (DMSO) is a common first choice for poorly water-soluble compounds due to its high solubilizing capacity.

  • Dissolution:

    • Add the appropriate volume of DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the dilution of the organic stock solution into an aqueous buffer.

  • Equilibrate Solutions: Allow the stock solution and the aqueous buffer to come to room temperature.

  • Serial Dilution (Recommended):

    • Perform a serial dilution of the stock solution in your chosen organic solvent (e.g., DMSO) to get closer to the final desired concentration.

    • Add a small volume of the diluted stock to your aqueous buffer. The final concentration of the organic solvent should typically be kept below 1% (v/v) to minimize effects on biological systems.[7]

  • Direct Dilution (Use with Caution):

    • If performing a direct dilution, add the small volume of the concentrated stock solution to the full volume of the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Final Check: After preparation, visually inspect the working solution for any signs of precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Solid Compound B Add DMSO A->B C Vortex/Sonicate to Dissolve B->C D Equilibrate Stock and Buffer C->D Use Stock E Add Stock to Buffer While Vortexing D->E F Visually Inspect for Precipitation E->F

Sources

Optimization

"optimizing reaction conditions for coupling sulfonyl chloride with morpholine"

Technical Support Center: Optimizing Sulfonyl Chloride & Morpholine Coupling A Guide for Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist: The formation of a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfonyl Chloride & Morpholine Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

The formation of a sulfonamide bond by coupling a sulfonyl chloride with an amine, such as morpholine, is a cornerstone reaction in medicinal chemistry and drug development.[1][2][3] While robust, this reaction is not without its nuances. Success hinges on a clear understanding of the reaction mechanism, careful control of conditions, and the ability to troubleshoot effectively when challenges arise.

This guide is structured to provide direct, actionable advice. We will move from troubleshooting common experimental failures to answering frequently asked questions, equipping you with the insights needed to optimize your reaction outcomes.

Part A: Troubleshooting Guide

This section addresses the most common issues encountered during the coupling of sulfonyl chlorides with morpholine. Each entry is formatted as a problem-cause-solution guide.

Issue 1: Low or No Product Yield

You've run the reaction, but the TLC/LC-MS analysis shows a large amount of unreacted morpholine and either no product or only trace amounts.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Validation Step
Degradation of Sulfonyl Chloride Sulfonyl chlorides are highly electrophilic and extremely susceptible to hydrolysis by ambient or solvent-borne moisture.[4] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the amine coupling.Action: Ensure all glassware is oven or flame-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh, sealed bottle). Run the reaction under an inert atmosphere (Nitrogen or Argon). Validation: Before starting, take an aliquot of your sulfonyl chloride, dissolve it in your anhydrous solvent, and analyze by TLC or ¹H NMR to confirm its integrity.
Insufficient Base or Inappropriate Base Choice The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the morpholine nucleophile, rendering it inactive. A base is required to scavenge this acid. If the base is too weak or sterically hindered, it may not efficiently neutralize the HCl.Action: Use at least 1.1 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a weaker base like pyridine can be used, though it may require longer reaction times. Validation: Monitor the reaction pH (using wetted pH paper on a withdrawn aliquot). If the mixture becomes acidic, add more base.
Low Reaction Temperature Like any reaction, this coupling has an activation energy barrier. If the temperature is too low, the reaction rate may be impractically slow, especially if either coupling partner is sterically hindered.Action: Start the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gently heat the mixture to 40-50 °C. Validation: Monitor the reaction progress by TLC every 30-60 minutes after a temperature change to observe the rate of product formation.
Poor Reagent Quality The stated purity of commercial reagents may not always be accurate, or they may have degraded during storage. Morpholine can absorb water and carbon dioxide from the air.Action: Use freshly opened bottles of reagents where possible. Purify the sulfonyl chloride by recrystallization or distillation if its purity is suspect.[5] Distill morpholine before use. Validation: Check the melting point or boiling point of your starting materials against literature values. Run a ¹H NMR to confirm their structure and purity.
Issue 2: Multiple Spots on TLC - Formation of Side Products

Your TLC plate shows the consumption of starting materials, but instead of a clean spot for your product, you see several new spots.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Validation Step
Hydrolysis of Sulfonyl Chloride As mentioned, hydrolysis to sulfonic acid is a primary side reaction.[4] The sulfonic acid spot will typically be very polar and may streak on a silica TLC plate.Action: Implement rigorous anhydrous techniques as described in Issue 1. Validation: Co-spot your reaction mixture with your starting sulfonyl chloride on the TLC plate. The appearance of a new, more polar spot that doesn't correspond to your product is indicative of hydrolysis.
Reaction with Solvent Nucleophilic solvents (e.g., alcohols) can compete with morpholine, leading to the formation of sulfonate esters. While less common with amine nucleophiles present, it can occur at elevated temperatures.Action: Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[6] Validation: If you suspect a solvent-related side product, run a small-scale control reaction in a different inert solvent and compare the TLC profiles.
Decomposition Some sulfonyl chlorides, particularly those with thermally labile functional groups, can decompose at elevated temperatures. This can lead to a complex mixture of byproducts.Action: Maintain a controlled temperature. Start at 0 °C and only warm if necessary. Avoid excessive heating. Validation: Use LC-MS to analyze the side products. The mass of the observed species can provide clues about the decomposition pathway.

Part B: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent and base for my reaction?

Answer: The choice of solvent and base is critical and interdependent. The ideal combination will fully dissolve your starting materials while being inert to the reaction conditions.

  • Solvent Selection: Aprotic solvents are standard.

    • Dichloromethane (DCM): Excellent solubility for many organic compounds, volatile, and easy to remove. A good first choice.

    • Tetrahydrofuran (THF): Another excellent choice, particularly if reactants have slightly higher polarity.

    • Acetonitrile (MeCN): A more polar aprotic solvent, useful for less soluble starting materials.[7]

  • Base Selection: The base must be non-nucleophilic to avoid competing with the morpholine.

    • Triethylamine (TEA, pKa of conjugate acid ~10.7): The most common choice. It is inexpensive and effective at scavenging HCl.

    • N,N-Diisopropylethylamine (DIPEA, Hünig's base, pKa of conjugate acid ~10.7): Its steric bulk makes it highly non-nucleophilic, which is useful for preventing side reactions with sensitive electrophiles.

    • Pyridine (pKa of conjugate acid ~5.2): A milder base. It can also act as a nucleophilic catalyst in some cases. It is often used when substrates are sensitive to stronger bases.

Summary of Common Solvent/Base Combinations:

SolventRecommended Base(s)Key Considerations
Dichloromethane (DCM)TEA, DIPEAGeneral purpose, easy workup.
Tetrahydrofuran (THF)TEA, DIPEAGood for slightly more polar reactants.
Acetonitrile (MeCN)TEA, DIPEAUse for reactants with poor solubility in DCM/THF.
Pyridine (as solvent)None (acts as both)Reaction is often slower; useful for delicate substrates.
Q2: How can I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.[8][9][10][11]

Step-by-Step TLC Monitoring Protocol:

  • Prepare the TLC Plate: On a silica gel plate, draw a baseline in pencil. Mark three lanes: "SM" (Sulfonyl Chloride), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting sulfonyl chloride.

    • In the "RM" lane, spot a sample of your reaction mixture (quenched with a drop of water if necessary).

    • In the "Co" lane, first spot the "SM" solution, then spot the "RM" sample directly on top of it.[10]

  • Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under a UV lamp and/or with a chemical stain (e.g., potassium permanganate).

  • Interpret the Results:

    • The reaction is complete when the sulfonyl chloride spot in the "RM" lane has completely disappeared.

    • The product spot should be clearly visible (usually with an Rf between the two starting materials).

    • The "Co" spot helps to definitively distinguish the starting material spot from the product spot, especially if they have similar Rf values.[10]

Q3: What is the best way to work up and purify the final sulfonamide product?

Answer: The workup aims to remove the base hydrochloride salt, excess morpholine, and any remaining sulfonic acid. Purification then isolates the desired product.

Standard Workup and Purification Protocol:

  • Quench and Dilute: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (aq): To remove excess morpholine and the tertiary amine base.

    • Saturated NaHCO₃ (aq): To neutralize any remaining acid, including the sulfonic acid byproduct.

    • Brine (Saturated NaCl aq): To remove the bulk of the water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is often the most effective purification method.[12]

    • Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, flash column chromatography is the method of choice.[7] Use a solvent system identified during TLC analysis.

Visual Guides & Protocols

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine (morpholine) on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to neutralize the resulting HCl.

G SC R-SO₂Cl (Sulfonyl Chloride) Prod R-SO₂-Morpholine (Sulfonamide) SC->Prod + Morpholine Morph Morpholine Base Base (e.g., Et₃N) Salt Base·HCl (Salt) Base->Salt + HCl (from reaction)

Caption: General scheme for sulfonamide formation.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose the root cause of a low-yielding reaction.

G start Low Yield Observed q1 Were anhydrous conditions used? start->q1 a1_no Implement rigorous drying of glassware & solvents. Use inert gas. q1->a1_no No q2 Is base appropriate and sufficient? q1->q2 Yes end_node Re-run optimized reaction a1_no->end_node a2_no Use >1.1 eq. non-nucleophilic base (e.g., TEA, DIPEA). Check pH. q2->a2_no No q3 Is reaction temperature adequate? q2->q3 Yes a2_no->end_node a3_no Warm reaction gently (e.g., to RT or 40 °C) and monitor by TLC. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

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  • YouTube. How can TLC monitor the progress of a chemical reaction? Available at: [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]

  • Google Patents. Sulfonamide purification process. US2777844A.
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  • National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. Available at: [Link]

  • ResearchGate. Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Available at: [Link]

  • Washington State University. Monitoring Reactions by TLC. Available at: [Link]

  • ResearchGate. The progress of the reaction was monitored by TLC. After completion... Available at: [Link]

  • ChemRxiv. Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan-Lam Coupling of Primary Sulfonamides. Available at: [Link]

  • Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. FR2795723A1.
  • Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available at: [Link]

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  • Princeton University, Macmillan Group. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Wikipedia. Sulfonamide (medicine). Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available at: [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Atlantis Press. Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Available at: [Link]

  • Royal Society of Chemistry. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Available at: [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

  • National Center for Biotechnology Information. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Validation of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine as a Novel Anticancer Agent

For drug development professionals and cancer researchers, the transition from a promising in vitro compound to a validated in vivo candidate is a critical juncture. This guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the transition from a promising in vitro compound to a validated in vivo candidate is a critical juncture. This guide provides a comprehensive framework for the in vivo validation of the novel compound, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. Given the absence of publicly available in vivo data for this specific molecule, this document serves as a detailed experimental blueprint. We will outline a robust, self-validating study design, compare its potential efficacy against a current standard-of-care, and provide the causal logic behind our experimental choices.

The structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, with its trifluoromethyl and sulfonylmorpholine moieties, suggests potential bioactivity. Trifluoromethyl groups are known to enhance metabolic stability and cell permeability, while sulfonamide derivatives are a well-established class of therapeutic agents.[1][2] The morpholine ring is also a common feature in kinase inhibitors, including those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[3][4] This guide will therefore focus on a validation pathway in a cancer type where this pathway is relevant, such as a PIK3CA-mutant breast cancer model.

Strategic Overview of the In Vivo Validation Workflow

The primary objective is to assess the anti-tumor efficacy and safety profile of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (hereinafter referred to as 'Compound X') in a clinically relevant animal model. Our experimental design is structured to not only determine if Compound X works, but also to begin to understand how it works, by integrating efficacy studies with pharmacodynamic and apoptotic markers.

G cluster_0 Phase 1: Pre-clinical Preparation cluster_1 Phase 2: In Vivo Efficacy & Tolerability cluster_2 Phase 3: Mechanistic Analysis A Compound X Synthesis & Formulation B Cell Line Selection (e.g., MCF-7, PIK3CA-mutant) A->B C In Vitro Potency Confirmation (IC50) B->C D Animal Model Selection (Orthotopic Xenograft) C->D Proceed if potent E Maximum Tolerated Dose (MTD) Study D->E F Efficacy Study vs. Vehicle & Standard of Care E->F E->F Establish therapeutic dose G Tumor Tissue Collection F->G At study endpoint H Pharmacodynamic (PD) Marker Analysis (Western Blot, IHC) G->H I Apoptosis Assessment (TUNEL Assay) G->I

Caption: High-level workflow for the in vivo validation of Compound X.

Comparative Framework: Compound X vs. Alpelisib

To establish a benchmark for the performance of Compound X, it will be compared against a relevant, approved targeted therapy. For a PIK3CA-mutant breast cancer model, Alpelisib, a PI3Kα inhibitor, serves as an appropriate comparator.

FeatureCompound X (Hypothesized) Alpelisib (Known Standard of Care) Vehicle Control
Target Pathway Putative PI3K/mTOR pathway inhibitorSelective PI3Kα inhibitorInert formulation
Administration Oral gavageOral gavageOral gavage
Primary Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Inhibition (TGI)Uninhibited tumor growth
Secondary Endpoints Survival benefit, target modulation (p-Akt), apoptosis inductionSurvival benefit, target modulation (p-Akt), apoptosis inductionBaseline for comparison

This head-to-head comparison will provide a clear, objective measure of Compound X's potential therapeutic window and efficacy relative to a clinically utilized agent.

Detailed Experimental Protocols

Scientific integrity rests on meticulous and reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Orthotopic Xenograft Model Establishment

An orthotopic model, where tumor cells are implanted in the corresponding organ of origin (in this case, the mammary fat pad), is chosen over a subcutaneous model.[5][6] This provides a more clinically relevant tumor microenvironment, which can influence tumor growth and response to therapy.[7][8]

Protocol:

  • Cell Culture: Culture MCF-7 (PIK3CA-mutant) human breast cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

  • Animal Model: Use 6-8 week old female NOD/SCID or similar immunocompromised mice. Allow a one-week acclimatization period.

  • Cell Preparation: On the day of implantation, harvest MCF-7 cells using trypsin and wash with sterile PBS. Resuspend cells at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel or Cultrex BME to support initial tumor take and growth.

  • Implantation: Anesthetize the mouse. Make a small incision to expose the inguinal mammary fat pad. Using a 27-gauge needle, slowly inject 100 µL of the cell suspension (5 x 10^6 cells) into the fat pad.

  • Suturing: Close the incision with surgical sutures or staples.

  • Monitoring: Monitor the animals for recovery and tumor growth. Tumor volume can be measured twice weekly using calipers (Volume = 0.5 x Length x Width^2).

Efficacy Study Design

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).

Treatment Groups:

  • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

  • Group 2: Compound X (at pre-determined MTD)

  • Group 3: Alpelisib (clinical reference dose, e.g., 50 mg/kg)

Administration:

  • Administer treatments daily via oral gavage for 21 consecutive days.

  • Record tumor volume and body weight twice weekly.

  • At the end of the study, or when tumors reach a predetermined endpoint (e.g., 2000 mm³), euthanize the mice and harvest the tumors.

G cluster_0 Treatment Phase (21 days) cluster_1 Endpoint Analysis A Tumor-bearing mice randomized (Avg. tumor vol. 100-150 mm³) B Group 1: Vehicle Control (n=10) A->B C Group 2: Compound X (n=10) A->C D Group 3: Alpelisib (n=10) A->D E Daily Oral Gavage B->E C->E D->E F Monitor Tumor Volume & Body Weight (2x/week) E->F G Tumor Excision F->G At study termination H Tissue Fixation (FFPE) G->H I Snap Freeze (for Lysate) G->I

Caption: Workflow for the comparative efficacy study.

Western Blot for Pharmacodynamic (PD) Markers

To validate that Compound X engages its intended target pathway, we will measure the phosphorylation status of key downstream proteins like Akt. A reduction in phosphorylated Akt (p-Akt) would provide evidence of PI3K pathway inhibition.

Protocol:

  • Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% polyacrylamide gel.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for Proliferation

IHC allows for the spatial assessment of cellular markers within the tumor architecture.[10][11] We will use the proliferation marker Ki-67 to assess the anti-proliferative effect of Compound X.

Protocol:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm thick).

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

  • Primary Antibody: Incubate sections with an anti-Ki-67 antibody overnight at 4°C.

  • Detection: Use a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with DAB chromogen.

  • Counterstain: Lightly counterstain with hematoxylin.

  • Analysis: Quantify the percentage of Ki-67 positive cells in multiple high-power fields per tumor.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]

Protocol:

  • Tissue Preparation: Use FFPE tumor sections as in the IHC protocol.

  • Permeabilization: Treat sections with Proteinase K to allow enzyme access.

  • TdT Labeling: Incubate sections with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. This will label the 3'-OH ends of fragmented DNA.[14]

  • Detection: Bind a streptavidin-HRP conjugate to the biotinylated nucleotides.

  • Visualization: Develop the signal with DAB chromogen.

  • Analysis: Quantify the number of TUNEL-positive (apoptotic) cells per field of view. Note that TUNEL can also detect necrotic cells, so results should be interpreted in the context of tumor morphology.[15][16]

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The following tables represent hypothetical outcomes of the proposed studies.

Table 1: Hypothetical Efficacy and Tolerability Data

Treatment GroupNDosing RegimenFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle 10Daily, PO1850 ± 210--0.5 ± 1.5
Compound X 1050 mg/kg, Daily, PO645 ± 9565.1-4.2 ± 2.0
Alpelisib 1050 mg/kg, Daily, PO890 ± 11051.9-8.5 ± 2.5

Interpretation: In this hypothetical scenario, Compound X demonstrates superior tumor growth inhibition compared to Alpelisib at the same dose, with a more favorable tolerability profile (less body weight loss).

Table 2: Hypothetical Pharmacodynamic & Histological Analysis

Treatment Groupp-Akt / Total Akt Ratio (Relative to Vehicle)Ki-67 Positive Cells (%)TUNEL Positive Cells (%)
Vehicle 1.00 ± 0.1278 ± 52 ± 0.5
Compound X 0.25 ± 0.0825 ± 415 ± 2.1
Alpelisib 0.45 ± 0.1042 ± 69 ± 1.5

Interpretation: These hypothetical results would support the proposed mechanism of action. Compound X more potently suppresses p-Akt signaling, leading to a greater reduction in cell proliferation (Ki-67) and a stronger induction of apoptosis (TUNEL) compared to the standard of care.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. By employing a clinically relevant orthotopic model and comparing directly against a standard-of-care agent, this experimental plan is designed to generate decisive data on the compound's therapeutic potential. The integration of pharmacodynamic and apoptotic assays will provide crucial mechanistic insights, building a strong foundation for further preclinical development. Positive outcomes from this series of studies would justify subsequent investigations into pharmacokinetics, detailed toxicology, and evaluation in additional cancer models.

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Comparative

A Comparative Guide to the Efficacy of Novel PI3K Inhibitors: Evaluating 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Against Established Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel investigational compound, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel investigational compound, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (referred to herein as Compound X), in comparison to well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. We will delve into the critical PI3K signaling pathway, introduce established inhibitors, and provide detailed experimental protocols for a robust comparative analysis.

The Critical Role of the PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in various human cancers, making it a prime target for therapeutic intervention.[2][3] Class I PI3Ks, upon activation by growth factors or other stimuli, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn modulates a cascade of proteins involved in cellular function.[4]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 1: Simplified PI3K/Akt signaling pathway.

Established PI3K Inhibitors for Comparative Analysis

A robust comparison requires benchmarking against established agents with known efficacy and selectivity profiles. We will focus on three clinically relevant PI3K inhibitors:

  • Idelalisib (Zydelig®): An inhibitor that specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[5] This specificity makes it particularly effective in certain B-cell malignancies.[5][6] Its mechanism involves the induction of apoptosis and inhibition of proliferation in malignant B-cells.[5][7]

  • Alpelisib (Piqray®): A potent and selective inhibitor of the PI3Kα isoform.[8] Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in several cancers, including breast cancer.[9] Alpelisib is approved for use in patients with PIK3CA-mutated, hormone receptor-positive, HER2-negative advanced breast cancer.[9][10]

  • Pictilisib (GDC-0941): A pan-Class I PI3K inhibitor, meaning it targets all four isoforms (α, β, δ, and γ).[11] Pictilisib binds to the ATP-binding site of PI3K, preventing the phosphorylation of PIP2 and subsequent activation of the downstream signaling cascade.[11] Its broad activity has been evaluated in a variety of solid tumors.[12]

Investigational Agent: 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (Compound X)

Compound X is a novel small molecule with a chemical structure that suggests potential interaction with kinase ATP-binding sites. The presence of the morpholine group is a common feature in many PI3K inhibitors.[13][14] The trifluoromethylphenyl group can contribute to binding affinity and other pharmacokinetic properties.[15][16][17] This guide outlines the necessary experimental framework to determine if Compound X is a viable PI3K inhibitor and to quantify its efficacy relative to the established agents.

Experimental Framework for Efficacy Comparison

A multi-faceted approach is essential for a thorough evaluation of a novel inhibitor. We propose a series of in vitro and cell-based assays to build a comprehensive profile of Compound X.

Experimental_Workflow Compound_X Compound X In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Compound_X->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays Compound_X->Cell_Based_Assay Known_Inhibitors Known PI3K Inhibitors (Idelalisib, Alpelisib, Pictilisib) Known_Inhibitors->In_Vitro_Assay Known_Inhibitors->Cell_Based_Assay Data_Analysis Comparative Data Analysis & Efficacy Profile In_Vitro_Assay->Data_Analysis Western_Blot Western Blot (p-Akt Levels) Cell_Based_Assay->Western_Blot MTT_Assay MTT Assay (Cell Viability) Cell_Based_Assay->MTT_Assay Western_Blot->Data_Analysis MTT_Assay->Data_Analysis

Figure 2: Experimental workflow for comparative efficacy analysis.

In Vitro Kinase Assay: Determining IC50 Values

The initial step is to determine the direct inhibitory effect of Compound X on the enzymatic activity of PI3K isoforms. This is typically achieved through an in vitro kinase assay.

Protocol: PI3K In Vitro Kinase Assay [18][19][20][21]

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, δ, γ)

    • PIP2 substrate

    • ATP

    • Kinase reaction buffer

    • Compound X and known inhibitors (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of Compound X and the known inhibitors. b. In a 384-well plate, add the kinase, the inhibitor (or DMSO vehicle control), and the kinase reaction buffer. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[18] d. Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP. e. Incubate for 1 hour at room temperature.[18] f. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer. g. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. h. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound X ExperimentalExperimentalExperimentalExperimental
Idelalisib >1000>1000~1-10>100
Alpelisib ~5-10>500>500>500
Pictilisib ~1-5~10-20~1-5~5-15

Note: IC50 values for known inhibitors are approximate and can vary depending on assay conditions.

Cell-Based Assays: Confirming Cellular Activity

While in vitro assays are crucial, it is equally important to assess the inhibitor's activity within a cellular context.

Western Blot for Phospho-Akt (p-Akt)

This assay measures the phosphorylation of Akt, a key downstream effector of PI3K, to confirm that the inhibitor is engaging its target and blocking the signaling pathway in intact cells.

Protocol: Western Blot for p-Akt

  • Cell Culture and Treatment:

    • Select a cancer cell line with a known activated PI3K pathway (e.g., MCF-7, A375).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of Compound X and known inhibitors for a specified time (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Cell Viability Assay (MTT Assay)

The ultimate goal of many cancer therapeutics is to inhibit cell proliferation. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability and proliferation.[22][23][24]

Protocol: MTT Assay [23][24]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of Compound X and the known inhibitors for 72 hours.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[23]

    • Living cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[23]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).

Data Presentation: Comparative Cellular Efficacy

Compoundp-Akt Inhibition (EC50, nM)Cell Viability (GI50, µM)
Compound X ExperimentalExperimental
Idelalisib Cell line dependentCell line dependent
Alpelisib Cell line dependentCell line dependent
Pictilisib Cell line dependentCell line dependent

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (Compound X) as a potential PI3K inhibitor. By following these detailed protocols and comparing the results to established agents like Idelalisib, Alpelisib, and Pictilisib, researchers can generate a robust dataset to assess the efficacy and selectivity of this novel compound. This information is critical for making informed decisions regarding the future development of Compound X as a potential therapeutic agent.

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Validation

A Comparative Guide to 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine and its Non-Trifluoromethylated Analog: A Medicinal Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance therapeutic potential is a cornerstone of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance therapeutic potential is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine and its non-trifluoromethylated counterpart, 4-((3-bromophenyl)sulfonyl)morpholine. While direct comparative biological data for these specific molecules is not extensively published, this analysis will extrapolate from the well-established principles of medicinal chemistry, focusing on the profound impact of the trifluoromethyl (CF3) group on a molecule's pharmacokinetic and pharmacodynamic profile.

Structural and Physicochemical Properties: The Trifluoromethyl Advantage

The key structural difference between the two molecules lies in the presence of a trifluoromethyl group on the phenyl ring of the trifluoromethylated analog. This single functional group modification can dramatically alter the compound's physicochemical properties, which in turn influences its biological activity.[1]

Property4-((3-bromophenyl)sulfonyl)morpholine4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholineRationale for Difference
Molecular Formula C10H12BrNO3SC11H11BrF3NO3SAddition of CF3 group
Molecular Weight ~294.18 g/mol 374.17 g/mol [2]Increased mass from CF3 group
Lipophilicity (logP) LowerHigherThe CF3 group is highly lipophilic, which can enhance membrane permeability.[1]
Metabolic Stability LowerHigherThe strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation by cytochrome P450 enzymes.[3][4]
Electron-withdrawing nature ModerateStrongThe high electronegativity of the fluorine atoms in the CF3 group makes it a potent electron-withdrawing group.[3]

Diagram: Structural Comparison

G cluster_0 4-((3-bromophenyl)sulfonyl)morpholine cluster_1 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine a C10H12BrNO3S b C11H11BrF3NO3S a->b + CF3

Caption: Structural relationship between the two analogs.

Synthesis of Aryl Sulfonylmorpholines

The synthesis of both 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine and its non-trifluoromethylated analog can be achieved through a standard sulfonamide formation reaction. The general principle involves the reaction of the corresponding sulfonyl chloride with morpholine in the presence of a base.

Diagram: General Synthetic Pathway

G A Aryl Sulfonyl Chloride D Aryl Sulfonylmorpholine A->D B Morpholine B->D C Base (e.g., Triethylamine) C->D Solvent (e.g., THF)

Caption: General synthesis of aryl sulfonylmorpholines.

Experimental Protocol: Synthesis of 4-((3-bromophenyl)sulfonyl)morpholine

This protocol is adapted from a similar synthesis of an aryl sulfonylmorpholine derivative.

Materials:

  • 3-bromobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-((3-bromophenyl)sulfonyl)morpholine.

Postulated Biological Activity: A Comparative Analysis

While specific data for these exact compounds is lacking, the broader class of aryl sulfonamides and morpholine-containing compounds exhibit a wide range of biological activities, including anticancer and antibacterial effects.[5][6][7][8][9]

Potential Anticancer Activity

Many sulfonamide derivatives are known to exhibit anticancer properties through various mechanisms, such as the inhibition of carbonic anhydrase IX, which is overexpressed in many solid tumors.[5] Morpholine-containing compounds have also shown cytotoxic activity against various cancer cell lines.[10]

The Trifluoromethyl Effect: The introduction of a CF3 group is a well-established strategy in the design of anticancer agents. This is due to several factors:

  • Enhanced Lipophilicity: The increased lipophilicity of the trifluoromethylated analog may lead to improved cell membrane permeability, allowing for higher intracellular concentrations of the drug in cancer cells.[1]

  • Metabolic Stability: The resistance of the C-F bond to metabolic breakdown can lead to a longer half-life of the compound in the body, potentially increasing its therapeutic window.[3][4]

  • Target Binding: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with biological targets through dipole-dipole or hydrogen bonding interactions.[3]

Hypothetical Signaling Pathway Inhibition

G A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation and Survival E->F G Aryl Sulfonylmorpholine Derivative G->C Inhibition

Caption: Postulated inhibition of a cancer cell signaling pathway.

Potential Antibacterial Activity

Sulfonamides were among the first antimicrobial agents and their derivatives continue to be explored for antibacterial properties.[6][7][8] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The morpholine moiety has also been incorporated into various antibacterial agents.[8][9]

The Trifluoromethyl Effect: In the context of antibacterial activity, the CF3 group could contribute to:

  • Increased Potency: Enhanced lipophilicity may facilitate penetration through the bacterial cell wall and membrane.

  • Spectrum of Activity: The altered electronic and steric properties could influence the binding affinity for the target enzyme in different bacterial species.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the activities of these two compounds, the following standard assays are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Diagram: MTT Assay Workflow

G A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of both the trifluoromethylated and non-trifluoromethylated compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound by plotting a dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Experimental Procedure:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of each compound in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and add it to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Conclusion and Future Perspectives

The inclusion of a trifluoromethyl group on the 4-((3-bromophenyl)sulfonyl)morpholine scaffold is predicted to significantly enhance its drug-like properties compared to its non-trifluoromethylated analog. These enhancements are expected in terms of increased lipophilicity, metabolic stability, and potentially stronger target interactions, which are all desirable attributes in drug candidates.

While this guide provides a strong theoretical framework for the comparative activity of these two molecules, empirical validation is essential. The outlined experimental protocols for synthesis and biological evaluation provide a clear path forward for researchers to investigate the true potential of these compounds. Further studies could also explore their mechanism of action, in vivo efficacy, and safety profiles to fully elucidate their therapeutic promise.

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Comparative

A Researcher's Guide to Cross-Reactivity Profiling of Novel Bioactive Compounds: A Comparative Analysis Featuring 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of potent, target-specific small molecules is paramount. However, initial high-throughput screens ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of potent, target-specific small molecules is paramount. However, initial high-throughput screens often yield compounds with promiscuous bioactivity, binding to numerous off-target proteins, which can lead to unforeseen toxicities and a convoluted path to clinical development.[1] Therefore, rigorous cross-reactivity profiling is not merely a subsequent validation step but a critical component of the early-stage drug discovery cascade. This guide provides a comprehensive framework for characterizing the selectivity of a novel compound, using the research molecule 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine as a case study. While the specific biological targets of this molecule are not extensively documented in public literature, its chemical structure, featuring a sulfonamide and a morpholine moiety—privileged structures in medicinal chemistry, particularly for kinase inhibitors—suggests a potential for interaction with a range of biological targets.[2][3]

This guide will compare and contrast two orthogonal, state-of-the-art methodologies for assessing compound selectivity: broad-spectrum biochemical kinase profiling and targeted cellular thermal shift assays (CETSA). We will delve into the causality behind these experimental choices, provide detailed, self-validating protocols, and present illustrative data in comparison to established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor), to provide context for interpreting the selectivity profile of our topic compound.

Part 1: Kinome-Wide Selectivity Profiling – A Global View of Off-Target Interactions

To gain an initial, comprehensive understanding of a compound's interaction landscape, a broad biochemical screen against a large panel of kinases is the industry-standard approach.[4][5] This provides a bird's-eye view of potential off-target liabilities and can help to identify unexpected primary targets.

Rationale for Kinase Panel Screening

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Due to the conserved nature of the ATP-binding pocket across the kinome, small molecule inhibitors often exhibit off-target binding to multiple kinases.[4] A kinome-wide scan is therefore essential to de-risk a compound early in development.

Experimental Workflow: Competitive Binding Assay

A competitive binding assay is a robust method to quantify the interaction of a test compound with a panel of kinases.[7][8] This assay format directly measures the ability of a compound to displace a known ligand from the kinase's ATP-binding site, providing a direct measure of binding affinity.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation a Intact Cells b Compound Incubation a->b c Heat Treatment (Temperature Gradient) b->c d Cell Lysis c->d e Separation of Soluble & Aggregated Fractions d->e f Quantification of Soluble Target Protein (e.g., Western Blot, ELISA) e->f g Generate Melting Curve f->g h Determine TmShift g->h

Caption: The experimental workflow of a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for p38α Engagement

Based on our hypothetical kinome profiling data, we will now use CETSA to confirm the engagement of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine with p38α in a cellular context.

  • Cell Culture and Treatment : Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Treat the cells with 10 µM of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, Dasatinib (as a negative control for p38α), or DMSO (vehicle control) for 1 hour.

  • Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C. [9]3. Cell Lysis : Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification : Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble p38α at each temperature point using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis : Plot the percentage of soluble p38α as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Isothermal Dose-Response (ITDR) Analysis

To quantify the cellular potency of the compound, an isothermal dose-response (ITDR) experiment can be performed. Here, cells are treated with a range of compound concentrations and heated at a single, optimized temperature (a temperature that results in significant but not complete protein denaturation).

CompoundEC50 for p38α Stabilization (µM)
4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine1.2
Staurosporine0.8
Dasatinib> 50

Note: This is hypothetical data for illustrative purposes.

This hypothetical ITDR data would confirm that 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine engages and stabilizes p38α in a cellular environment with a potency of 1.2 µM.

Conclusion: A Synergistic Approach to De-risking Novel Compounds

The comprehensive cross-reactivity profiling of a novel compound like 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is a multi-faceted process that requires the integration of orthogonal methodologies. Broad, biochemical kinome screening provides a global map of potential interactions, flagging both on- and off-target binding events. Subsequently, cell-based target engagement assays like CETSA offer a crucial validation step, confirming that the compound interacts with its intended target in a more physiologically relevant setting.

By employing this synergistic approach, researchers can build a robust and reliable selectivity profile for their compounds of interest. This, in turn, enables more informed decision-making in the critical early stages of drug discovery, ultimately increasing the likelihood of developing safe and effective therapeutics. The illustrative data presented herein for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, when compared with well-characterized inhibitors, provides a clear framework for interpreting such profiling data and advancing promising molecules through the discovery pipeline.

References

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Validation

A Strategic Guide to Assessing Off-Target Effects of Novel Chemical Entities: A Case Study with 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

In the landscape of modern drug discovery, the pursuit of highly selective therapeutics remains a paramount objective. The efficacy of a drug candidate is intrinsically linked to its specificity for the intended biologic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutics remains a paramount objective. The efficacy of a drug candidate is intrinsically linked to its specificity for the intended biological target. However, unintended interactions with other cellular components, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2] Therefore, a rigorous and systematic assessment of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of building a robust safety and efficacy case for any new chemical entity (NCE).

This guide provides a comprehensive framework for assessing the off-target effects of a novel compound, using the molecule 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine as a practical case study. As this is a less-characterized compound, we will approach its analysis from the ground up, outlining a tiered strategy that integrates computational prediction with robust experimental validation. This approach is designed to be broadly applicable to other NCEs, providing researchers with a self-validating system to de-risk their drug discovery programs.

The Compound in Focus: Structural Clues and Initial Considerations

The structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine presents several features that can inform our initial assessment strategy. The trifluoromethylphenyl group is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity through favorable interactions with protein targets.[3][4][5] The sulfonylmorpholine scaffold is also of interest, as related sulfonamide and morpholine structures are present in a number of approved drugs, including several kinase inhibitors.[6] These structural alerts suggest that a broad evaluation, with a potential focus on the human kinome, would be a prudent starting point.

Part 1: In Silico Off-Target Prediction — The Hypothesis Generation Phase

Before committing to resource-intensive experimental work, in silico (computational) methods offer a rapid and cost-effective means to generate an initial landscape of potential off-target interactions.[7][8] These approaches leverage vast biological and chemical datasets to predict a compound's likely protein targets based on its structure.

Causality Behind the Choice of In Silico Methods

We employ a dual-pronged computational strategy to maximize the predictive power of our analysis:

  • Ligand-Based Approaches: These methods operate on the principle of "chemical similarity," which posits that structurally similar molecules are likely to have similar biological activities.[9] This is a powerful first-pass filter, as it does not require knowledge of protein structures.

  • Structure-Based Approaches: When a compound's structure is known, we can model its interaction with known protein binding sites. Reverse (or inverse) docking computationally "screens" the compound against a library of 3D protein structures to identify potential binding partners.[10]

This combination allows us to cast a wide net, identifying potential targets based on both known ligand-target relationships and plausible physical interactions with protein structures.

Workflow for In Silico Off-Target Prediction

The following diagram illustrates a logical workflow for the computational prediction of off-target effects.

in_silico_workflow cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_analysis Analysis & Hypothesis ligand_start Input Compound Structure (SMILES or 2D structure) chem_sim Chemical Similarity Search (e.g., ChEMBL, PubChem) ligand_start->chem_sim pharma Pharmacophore Modeling ligand_start->pharma ligand_targets List of Potential Targets (from similar ligands) chem_sim->ligand_targets pharma->ligand_targets merge Merge & Cross-Validate Target Lists ligand_targets->merge structure_start Compound 3D Structure reverse_dock Reverse Docking (e.g., against PDB library) structure_start->reverse_dock online_tool Online Prediction Tools (e.g., SwissTargetPrediction) structure_start->online_tool structure_targets List of Potential Targets (from docking scores) reverse_dock->structure_targets online_tool->structure_targets structure_targets->merge prioritize Prioritize Targets (based on score, relevance) merge->prioritize hypothesis Hypothesized Off-Target List prioritize->hypothesis

Caption: In silico workflow for off-target prediction.

Experimental Protocol: Ligand-Based Target Prediction using SwissTargetPrediction

This protocol provides a step-by-step guide for generating a preliminary list of potential targets for our case compound.

  • Obtain SMILES String: Convert the chemical name "4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine" into its SMILES (Simplified Molecular Input Line Entry System) representation. This can be done using various chemical drawing software or online converters. The SMILES string is O=S(=O)(N1CCOCC1)c2cc(Br)cc(c2)C(F)(F)F.

  • Navigate to SwissTargetPrediction: Open a web browser and go to the SwissTargetPrediction website (a real, verifiable URL should be used here, such as http://www.swisstargetprediction.ch/).[11]

  • Input the Molecule: Paste the SMILES string into the input box on the homepage.

  • Select Species: Choose "Homo sapiens" as the target organism to focus the prediction on human proteins.

  • Run Prediction: Click the "Predict targets" button to initiate the analysis. The server will compare the input molecule to a database of known active ligands.

  • Analyze Results: The output will be a list of probable protein targets, ranked by a probability score. The results are often visualized as a pie chart categorized by protein class (e.g., kinases, G-protein coupled receptors, enzymes).

  • Rationale for Interpretation: Pay close attention to the protein classes that are most highly represented. For our compound, given its structural motifs, a high probability of interacting with kinases would be a key finding to carry forward into experimental validation.

Part 2: In Vitro Broad-Spectrum Screening — The Experimental Discovery Phase

While in silico methods provide valuable hypotheses, experimental screening is essential to confirm and discover off-target interactions in a biochemical or cellular context.[12] A broad screening strategy allows for an unbiased survey of potential interactions across large families of proteins.

Causality Behind the Choice of Experimental Assays

Our experimental approach is designed to provide a comprehensive view of the compound's activity:

  • Biochemical Profiling (Kinase Panels): Given the structural alerts in our compound, screening against a large panel of purified kinases is a logical and high-priority step.[13] This directly measures the compound's ability to inhibit kinase activity or bind to the kinase protein in a controlled, cell-free environment. This approach provides clean, quantitative data on direct interactions.

  • Phenotypic Screening: This method assesses the compound's effect on whole cells, providing a more holistic view of its biological activity.[14][15] A phenotypic change (e.g., cell death, change in morphology) can result from interaction with a known or unknown target, or through polypharmacology (engaging multiple targets). This approach can uncover unexpected off-target effects that might not be apparent in biochemical assays.

Workflow for Experimental Off-Target Screening

The following diagram outlines the experimental workflow, including the crucial use of control compounds for data interpretation.

experimental_workflow cluster_controls Control Compounds cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Screening compound Test Compound 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine kinase_panel Broad Kinase Panel (e.g., KINOMEscan™, >400 kinases) compound->kinase_panel phenotypic_assay Phenotypic Assay (e.g., High-Content Imaging) compound->phenotypic_assay promiscuous Promiscuous Control (e.g., Dasatinib) promiscuous->kinase_panel selective Selective Control (e.g., GW2580) selective->kinase_panel biochem_data Quantitative Data (Kd, % Inhibition) kinase_panel->biochem_data hit_list Prioritized List of Potential Off-Targets biochem_data->hit_list cell_data Phenotypic Readout (Cell Viability, Morphology, etc.) phenotypic_assay->cell_data cell_data->hit_list

Caption: Experimental workflow for off-target screening.

Data Presentation: Comparative Kinase Profiling

To contextualize the selectivity of our test compound, its results should be compared against well-characterized control compounds. Dasatinib is a known promiscuous inhibitor, while GW2580 is an example of a more selective inhibitor.[16]

Target Kinase4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (% Inhibition @ 1µM)Dasatinib (Promiscuous Control) (% Inhibition @ 1µM)GW2580 (Selective Control) (% Inhibition @ 1µM)
Hypothetical On-Target 98 995
ABL11599 2
SRC25100 8
LCK2298 6
CSF1R 85 95 99
KIT4097 15
PDGFRB3596 12
... (400+ other kinases)< 30...< 10

This table presents hypothetical data for illustrative purposes.

Interpreting the Data:

  • Our Test Compound: Shows high inhibition of a hypothetical primary target and significant inhibition of CSF1R, with moderate activity against KIT and PDGFRB. This suggests a relatively selective profile with a few key off-targets.

  • Dasatinib: As expected, inhibits a wide range of kinases with high potency, demonstrating a promiscuous profile.[17]

  • GW2580: Shows very high and specific inhibition of its target, CSF1R, with minimal activity against other kinases, representing a selective profile.[16]

This comparative analysis is crucial. It provides a frame of reference to classify the selectivity of the NCE and helps prioritize which off-targets warrant further investigation.

Experimental Protocol: Broad-Spectrum Kinase Profiling

This protocol outlines the general steps for a competitive binding assay, such as Eurofins' KINOMEscan™.

  • Compound Preparation: Solubilize the test compound, 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, and the control compounds (Dasatinib, GW2580) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Assay Plate Preparation: Prepare multi-well plates where each well contains a specific kinase fused to a DNA tag, an immobilized active-site directed ligand, and other necessary buffer components.

  • Compound Addition: Add the test and control compounds to the wells at a fixed concentration (e.g., 1 µM).

  • Binding and Competition: Incubate the plates to allow the compounds to compete with the immobilized ligand for binding to the kinase active site.

  • Washing: Wash the plates to remove unbound compounds and kinases. The amount of kinase remaining in the well is proportional to how effectively the test compound outcompeted the immobilized ligand.

  • Quantification: Quantify the amount of kinase remaining in each well using a technology like quantitative PCR (qPCR) that detects the DNA tag.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control. A lower amount of remaining kinase indicates stronger binding by the test compound and thus higher percent inhibition.

  • Selectivity Scoring: To quantify selectivity, a metric like the Selectivity Score (S-score) can be calculated. For example, S(3µM) is the number of kinases that bind with a Kd lower than 3 µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[17]

Part 3: Validation and Deconvolution of Off-Target Hits

The final and most critical phase is to validate the hits from broad-spectrum screening and understand their physiological relevance. This step confirms whether the compound engages the putative off-target in a cellular context and elicits a functional consequence.

Causality Behind the Choice of Validation Methods

Our validation strategy is hierarchical, moving from confirming target engagement to assessing functional impact:

  • Cellular Target Engagement: It is crucial to confirm that the compound can bind to its putative off-target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures target protein stabilization upon ligand binding in intact cells or cell lysates.

  • Functional Cellular Assays: Once target engagement is confirmed, we must determine if this interaction leads to a functional change in the cell. This involves assays that measure the activity of the signaling pathway downstream of the off-target protein. For a kinase, this would typically involve measuring the phosphorylation of a known substrate via Western Blot or ELISA.

Workflow for Off-Target Hit Validation

The following diagram illustrates the logical flow from a putative hit to a confirmed, functionally relevant off-target interaction.

validation_workflow cluster_engagement Confirm Cellular Target Engagement cluster_functional Assess Functional Consequence start Putative Off-Target Hit (e.g., CSF1R from Kinase Screen) cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa proteomics Chemical Proteomics (e.g., Kinobeads) start->proteomics engagement_confirmed Target Engagement Confirmed? cetsa->engagement_confirmed proteomics->engagement_confirmed pathway_assay Downstream Pathway Analysis (e.g., Western Blot for p-CSF1R Substrate) engagement_confirmed->pathway_assay Yes not_a_hit False Positive engagement_confirmed->not_a_hit No functional_effect Functional Effect Observed? pathway_assay->functional_effect phenotype_rescue Phenotypic Rescue/Mimicry Assay phenotype_rescue->functional_effect validated_hit Validated Off-Target functional_effect->validated_hit Yes no_effect Non-consequential Off-Target functional_effect->no_effect No

Caption: Workflow for the validation of off-target hits.

Conclusion

The assessment of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a novel chemical entity like 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine , where no prior biological data exists, a systematic, multi-tiered approach is essential. By integrating in silico predictions to generate hypotheses, broad-spectrum in vitro screening to discover interactions, and targeted cellular assays to validate functional relevance, researchers can build a comprehensive selectivity profile. This guide provides not just a series of protocols, but a logical framework grounded in scientific causality, enabling drug development professionals to make informed decisions, mitigate risks, and ultimately design safer and more effective medicines.

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Comparative

Independent Verification of the Synthesis and Purity of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine: A Comparative Guide

This guide provides an in-depth technical analysis of the synthesis and purity verification of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, a compound of interest in contemporary chemical research. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and purity verification of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, a compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol and a comprehensive analytical workflow for quality control. Furthermore, it presents a comparative analysis with a structurally related analog, 4-((4-bromophenyl)sulfonyl)morpholine, to highlight key characterization parameters and offer a framework for evaluating similar small molecules.

Introduction

The deliberate incorporation of trifluoromethyl and bromo-substituted phenylsulfonyl scaffolds is a recognized strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The morpholine moiety, a privileged structure, is often introduced to improve aqueous solubility and metabolic stability. 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine represents a confluence of these key structural motifs. Accurate and reproducible synthesis, followed by rigorous purity assessment, is paramount to ensure the integrity of downstream biological and chemical screening data. This guide establishes a self-validating system for the preparation and characterization of this compound, ensuring a high degree of confidence in its quality.

Synthesis and Purification

The synthesis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is predicated on the well-established reaction between an arylsulfonyl chloride and a secondary amine.[1][2] This nucleophilic substitution reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

Materials:

  • 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine as a white solid.

Causality of Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: Prevents the hydrolysis of the reactive sulfonyl chloride starting material.

  • Aqueous Workup: Sequentially removes excess reagents, the triethylamine hydrochloride salt, and other water-soluble impurities.

  • Column Chromatography: A standard and effective method for the purification of small organic molecules, separating the desired product from any unreacted starting materials or non-polar byproducts.[1]

Synthesis_Workflow reagents 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride + Morpholine + Triethylamine reaction Reaction in DCM (0°C to RT, 4h) reagents->reaction Nucleophilic Substitution workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quenching & Extraction purification Column Chromatography (Silica Gel) workup->purification Crude Product product 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine purification->product Pure Product Analytical_Workflow sample Synthesized Product hplc HPLC-UV (Purity Assessment) sample->hplc ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms nmr NMR Spectroscopy (Structural Elucidation) sample->nmr final_assessment Purity & Identity Confirmed hplc->final_assessment ms->final_assessment nmr->final_assessment

Sources

Validation

Evaluating the PI3K Isoform Selectivity of Novel Inhibitors: A Comparative Guide Featuring 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy and immunology, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy and immunology, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target.[1][2] The PI3K family comprises several isoforms with distinct physiological and pathological roles, making isoform-selective inhibition a critical strategy to maximize therapeutic efficacy while minimizing off-target effects.[3][4] This guide provides a comprehensive framework for evaluating the selectivity of novel PI3K inhibitors, using the hypothetical compound 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine as a case study. While specific experimental data for this compound is not publicly available, we will delineate the established methodologies and compare its potential profile against well-characterized PI3K inhibitors.

The structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, featuring a morpholine ring, is noteworthy. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often contributing to target engagement and favorable pharmacokinetic properties in kinase inhibitors.[5][6] Its presence suggests a potential interaction within the ATP-binding pocket of PI3K isoforms.[6][7] The sulfonyl group and the substituted phenyl ring, with its electron-withdrawing bromine and trifluoromethyl groups, will further dictate the nature of this interaction and, consequently, the selectivity profile.[8]

The Critical Role of PI3K Isoform Selectivity

The Class I PI3K family consists of four isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.[3] While they share a highly homologous ATP binding site, subtle differences in amino acid residues at the periphery of this pocket can be exploited for selective inhibition.[3] High isoform selectivity is crucial from a safety perspective; for instance, inhibiting PI3Kα can affect glucose and insulin signaling, while genetic inactivation of PI3Kα or PI3Kβ is embryonically lethal.[9] Conversely, targeting specific isoforms like PI3Kδ, which is predominantly expressed in hematopoietic cells, has proven effective in B-cell malignancies.[10][11][12][13]

A Roadmap for Evaluating Inhibitor Selectivity

A thorough evaluation of a novel PI3K inhibitor involves a multi-pronged approach, progressing from in vitro biochemical assays to cell-based functional assays. This tiered strategy provides a comprehensive understanding of the compound's potency and selectivity.

Phase 1: Biochemical Assays for Direct Target Engagement

The initial step is to determine the direct inhibitory activity of the compound against purified recombinant PI3K isoforms. This provides the intrinsic potency (often expressed as IC50 or Ki) for each isoform, free from cellular complexities.

Experimental Protocol: In Vitro Kinase Assay

A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ technology.[14]

  • Reagents and Setup:

    • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

    • A suitable lipid substrate (e.g., PIP2).

    • ATP.

    • A terbium-labeled anti-ADP antibody (donor fluorophore).

    • An Alexa Fluor 647-labeled ADP tracer (acceptor fluorophore).

    • Test compound (4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine) serially diluted.

    • Control inhibitors (e.g., a pan-PI3K inhibitor like Pictilisib and isoform-selective inhibitors).

  • Procedure:

    • The kinase, lipid substrate, and test compound are incubated together in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the detection solution containing the terbium-labeled antibody and the Alexa Fluor 647-labeled tracer is added.

    • The plate is read on a TR-FRET-compatible plate reader.

  • Principle and Data Analysis:

    • In the absence of inhibition, the kinase phosphorylates the substrate, producing ADP. The ADP tracer is displaced from the antibody, leading to a low FRET signal.

    • In the presence of an inhibitor, kinase activity is reduced, less ADP is produced, and the tracer remains bound to the antibody, resulting in a high FRET signal.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis: Interpreting Biochemical Data

The biochemical IC50 values will provide the first glimpse into the selectivity profile of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. This data should be tabulated and compared against known PI3K inhibitors.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Hypothetical DataHypothetical DataHypothetical DataHypothetical DataTo be determined
Pictilisib (GDC-0941) 333375Pan-Class I[15][16]
Alpelisib (BYL719) ~5~1,200~250~290PI3Kα-selective[17]
Idelalisib (CAL-101) 8,6004,0002.52,100PI3Kδ-selective[10][11]

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

A truly selective inhibitor will exhibit a significantly lower IC50 for one isoform over the others (e.g., >100-fold difference).[18]

Phase 2: Cellular Assays to Confirm On-Target Activity

While biochemical assays are crucial, they do not fully recapitulate the cellular environment. Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

Experimental Protocol: Western Blotting for PI3K Pathway Modulation

Western blotting is a standard technique to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.[1][19][20]

  • Cell Culture and Treatment:

    • Select appropriate cancer cell lines with known PI3K pathway activation status (e.g., PTEN-null or PIK3CA-mutant lines).

    • Culture cells to ~80% confluency.

    • Treat cells with a dose range of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.[20]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phosphorylated AKT (Ser473), total AKT, phosphorylated S6, and total S6.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

  • Data Analysis:

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • A dose-dependent decrease in the phosphorylation of AKT and S6 indicates successful inhibition of the PI3K pathway in a cellular context.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental design and the targeted biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Selectivity Profiling compound Novel Compound (e.g., 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine) biochemical Biochemical Kinase Assays (PI3Kα, β, δ, γ) compound->biochemical cellular Cellular Assays (Western Blot, Viability) compound->cellular ic50 Determine IC50 Values & Selectivity Profile biochemical->ic50 pathway_inhibition Confirm On-Target Pathway Inhibition cellular->pathway_inhibition comparison Compare to Known Inhibitors ic50->comparison pathway_inhibition->comparison

Caption: Workflow for evaluating a novel PI3K inhibitor.

G cluster_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth & Survival S6K->CellGrowth Inhibitor 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT signaling pathway and the point of inhibition.

Concluding Remarks

The evaluation of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine for PI3K isoform selectivity requires a systematic and multi-faceted experimental approach. By employing a combination of biochemical and cellular assays, researchers can elucidate its potency and selectivity profile. Comparing these findings with data from established inhibitors like Pictilisib, Alpelisib, and Idelalisib will provide a clear context for its potential therapeutic utility. This rigorous, evidence-based approach is fundamental to the successful development of novel, targeted therapies that can offer improved efficacy and safety for patients.

References

  • Knight, Z. A., & Shokat, K. M. (2007). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Chembiochem, 8(12), 1435-1440.
  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Wang, Q., Cheng, H., et al. (2023). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3053. [Link]

  • Sarkah, A., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86. [Link]

  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 33(1), 42-51. [Link]

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901-3911. [Link]

  • Herman, S. E., et al. (2021). The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. Frontiers in Immunology, 12, 638806. [Link]

  • National Center for Biotechnology Information. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PubChem. [Link]

  • ResearchGate. (n.d.). Structural insights into selectivity of alpelisib in PI3K isoforms. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]

  • Li, D., et al. (2021). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules, 26(11), 3326. [Link]

  • Andersson, H. S., et al. (2018). Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. Journal of Medicinal Chemistry, 61(15), 6670-6684. [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo. Clinical Cancer Research, 18(14), 3901-3911. [Link]

  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6023-6037. [Link]

  • Herman, S. E., et al. (2021). The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression. Frontiers in Immunology, 12, 638806. [Link]

  • Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Assay and Drug Development Technologies, 7(1), 56-66. [Link]

  • Zhang, M., et al. (2020). PI3K inhibitors: review and new strategies. MedChemComm, 11(6), 915-930. [Link]

  • ResearchGate. (n.d.). Development of isoform selective PI3-kinase inhibitors as pharmacological tools for elucidating the PI3K pathway. Retrieved from [Link]

  • ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Journal of Clinical Oncology, 38(15_suppl), 3058-3058. [Link]

  • Flinn, I. W., et al. (2014). Idelalisib, a selective inhibitor of phosphatidylinositol 3-kinase-δ, as therapy for previously treated indolent non-Hodgkin lymphoma. Blood, 123(22), 3406-3413. [Link]

  • Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Journal of Visualized Experiments, (86), e51402. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link]

  • Ialongo, C., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2244-2263. [Link]

  • Wander, S. A., et al. (2021). Alpelisib Efficacy without Cherry-PI3King Mutations. Clinical Cancer Research, 27(4), 939-941. [Link]

  • Workman, P., et al. (2006). Isoform-specific phosphoinositide 3-kinase inhibitors as therapeutic agents. Nature Biotechnology, 24(7), 794-796. [Link]

  • Castillo, J. J., et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(7), 1537-1542. [Link]

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. eScholarship. [Link]

  • Walker, E. H., et al. (2000). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 275(25), 19375-19380. [Link]

  • Folkes, A. J., et al. (2008). GDC-0941, a potent, selective, orally bioavailable inhibitor of class I PI3K. Cancer Research, 68(9 Supplement), A59. [Link]

  • Gilead Sciences. (n.d.). Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. [Link]

  • Cmiljanovic, V., et al. (2023). Isoform-selective targeting of PI3K: time to consider new opportunities? Trends in Pharmacological Sciences, 44(9), 569-583. [Link]

  • ResearchGate. (n.d.). Discovery of phosphoinositide 3-kinases (PI3K) p110β isoform inhibitor. Retrieved from [Link]

  • Milde, T., et al. (2022). The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro. Cancer Cell International, 22(1), 362. [Link]

  • Guo, Y., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Chemistry, 7, 73. [Link]

  • Sarapultsev, A., et al. (2016). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Pharmaceuticals, 9(2), 27. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. As a complex synthetic molecule utilized in research and develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine. As a complex synthetic molecule utilized in research and development, understanding its chemical properties is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This document synthesizes data from analogous chemical structures and regulatory standards to provide a robust operational framework.

The procedural recommendations herein are grounded in the fundamental principles of chemical hazard assessment, waste segregation, and regulatory compliance as mandated by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment and Chemical Profile

The molecule can be deconstructed into three key components for analysis:

  • Morpholine Ring: The foundational morpholine structure is known to be a corrosive, flammable, and toxic amine.[1][2][3][4] It can cause severe skin burns and eye damage.[2][4][5]

  • Brominated Phenyl Group: The presence of a bromine atom on the aromatic ring classifies this compound as a halogenated organic . This is the single most critical determinant for its disposal pathway.[6][7]

  • Trifluoromethyl Group (-CF3): The trifluoromethyl group further reinforces the halogenated classification. While generally very stable, its presence contributes to the molecule's overall chemical profile and necessitates specialized disposal.[8]

Based on this analysis, the compound should be handled as a hazardous substance with the anticipated properties outlined in the table below.

Structural Component Associated Hazard GHS Hazard Statements (Anticipated) Primary Safety Concern
MorpholineCorrosive, Flammable, ToxicH314: Causes severe skin burns and eye damage; H311+H331: Toxic in contact with skin or if inhaled; H302: Harmful if swallowed; H226: Flammable liquid and vapour.[2][5][9]Direct tissue damage, toxicity upon exposure.
3-Bromo-phenylHalogenated OrganicH315: Causes skin irritation; H319: Causes serious eye irritation.[10]Environmental persistence, specific disposal requirements.
Trifluoromethyl GroupHalogenated Organic, IrritantH335: May cause respiratory irritation.[11]Reinforces halogenated classification.

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. The following protocol ensures compliance with EPA and OSHA standards.[12][13]

Step 1: Pre-Disposal Personal Protective Equipment (PPE)

Before handling the waste, ensure a baseline of protection is in place. The anticipated corrosive and toxic nature of the compound demands stringent adherence to PPE protocols.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A lab coat is mandatory. An apron and face shield should be considered if splashing is possible.[3]

  • Work Area: All handling of waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[3][6]

Step 2: Waste Segregation - The Critical Decision

This compound's molecular structure, containing both bromine and fluorine, places it unequivocally in the Halogenated Organic Waste stream. This segregation is vital because halogenated and non-halogenated wastes undergo different disposal treatments.[14] Mixing them contaminates the entire waste stream, significantly increasing disposal costs and environmental risk.[14]

Never pour this chemical or its solutions down the drain.[6][15]

G start Begin Waste Disposal for 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is_organic Is the waste primarily organic? start->is_organic has_halogens Does the molecule contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? is_organic->has_halogens  Yes   aqueous_waste Aqueous Waste is_organic->aqueous_waste  No   halogenated_waste Segregate into HALOGENATED ORGANIC WASTE Container has_halogens->halogenated_waste  Yes   non_halogenated_waste Non-Halogenated Organic Waste has_halogens->non_halogenated_waste  No  

Caption: Waste Segregation Decision Flowchart.

Step 3: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure safe transport.

  • Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds.[16][17] The container must have a secure, tight-fitting lid.[15]

  • Label Before Use: The waste container must be labeled before the first drop of waste is added.[16]

  • Proper Labeling: The label must clearly state:

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name(s) of the contents: "Waste 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine" .[16]

    • An indication of the primary hazards (e.g., "Toxic," "Corrosive").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation.[17]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[16]

  • Incompatibility: Do not mix this waste with incompatible materials. Due to the morpholine component, avoid mixing with strong acids.[18]

  • Quantity Limits: Be aware of institutional and regulatory limits on the total volume of hazardous waste stored in an SAA (typically 55 gallons).[17][19]

Part 3: Final Disposal and Decontamination Workflow

The ultimate disposal of this chemical waste must be handled by professionals.

G cluster_lab Laboratory Procedures cluster_ehs Institutional Procedures cluster_facility Disposal Facility Procedures ppe 1. Don Correct PPE (Goggles, Gloves, Lab Coat) segregate 2. Segregate as HALOGENATED WASTE ppe->segregate container 3. Use Labeled, Compatible Waste Container segregate->container store 4. Store in SAA (Keep Closed) container->store request_pickup 5. Request Pickup from EHS/Safety Office store->request_pickup transport 6. Licensed Transporter Collects Waste request_pickup->transport incineration 7. High-Temperature Incineration with Emission Controls transport->incineration final 8. Final Disposition incineration->final

Caption: End-to-End Chemical Waste Disposal Workflow.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Do not attempt to remove or transport the waste from the building yourself.[20]

  • Use Licensed Facilities: Your EHS department will work with a licensed hazardous waste disposal company to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Decontamination of Empties:

    • Glassware: Reusable glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). Crucially, this rinsate must also be collected and disposed of as halogenated organic waste.

    • Empty Containers: In many cases, it is preferable to dispose of the empty, unrinsed container as hazardous waste rather than generating a large volume of liquid waste via rinsing.[17] Consult your EHS office for specific guidance.

Part 4: The Rationale - Regulatory and Scientific Imperatives

Adherence to this protocol is mandated by a framework of regulations designed to protect human health and the environment.

  • Regulatory Framework: In the United States, the Resource Conservation and Recovery Act (RCRA), administered by the EPA, governs the management of hazardous waste from "cradle to grave."[12][21] Concurrently, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[13][22]

  • Scientific Rationale for Segregation: The distinction between halogenated and non-halogenated waste is based on the required disposal technology. Non-halogenated solvents can often be recycled or used as supplemental fuel in cement kilns.[14] However, the combustion of halogenated compounds like 4-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine can produce highly corrosive and toxic byproducts, such as hydrogen bromide (HBr) and, under improper conditions, polybrominated dibenzofurans (PBDFs).[23][24] Therefore, these wastes require high-temperature incineration at specialized facilities equipped with advanced scrubbers and emission control systems to neutralize these harmful products.[7][25]

By diligently following these procedures, researchers and drug development professionals can ensure they are not only protecting themselves and their colleagues but are also active participants in the responsible lifecycle management of chemical substances.

References

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